molecular formula C141H222N43O39PS3 B1139754 740 Y-P CAS No. 1236188-16-1

740 Y-P

Cat. No.: B1139754
CAS No.: 1236188-16-1
M. Wt: 3270.72
Attention: For research use only. Not for human or veterinary use.
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Description

740 Y-P is a peptide activator of phosphatidylinositol 3-kinase (PI3K). It binds to the p85 N- and C-terminal SH2 domains of PI3K but not to GST or the N-terminal domain of phospholipase C (PLC) in an affinity purification assay. This compound is cell-permeable and stimulates mitogenesis in serum-starved C2 cells at a concentration of 50 μg/ml. This effect is abolished by treatment with 10 μM wortmannin, a PI3K inhibitor, indicating this compound is interacting specifically with PI3K in cells. This compound also reverses inhibition of PI3K by schisandrin B in U251 and U87 melanoma cells, inducing expression of phosphorylated mammalian target of rapamycin (p-mTOR) and matrix metalloproteinase-9 (MMP-9).>Cell-permeable phosphopeptide activator of PI 3-kinase. Binds with high affinity to p85 subunit of the enzyme. Displays mitogenic activity in C2 muscle cells and promotes survival of rat cerebellar granule neurons in vitro.

Properties

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C141H222N43O39PS3/c1-8-75(3)114(184-128(208)94(46-48-108(148)188)164-116(196)84(146)32-25-56-156-139(150)151)136(216)174-90(38-20-24-55-145)127(207)183-115(76(4)9-2)137(217)180-101(65-80-70-160-86-34-16-14-31-83(80)86)132(212)175-99(62-77-28-11-10-12-29-77)130(210)170-93(45-47-107(147)187)123(203)177-102(66-109(149)189)133(213)169-92(40-27-58-158-141(154)155)119(199)167-91(39-26-57-157-140(152)153)120(200)171-95(49-59-225-5)124(204)166-88(36-18-22-53-143)121(201)176-100(64-79-69-159-85-33-15-13-30-82(79)85)131(211)168-87(35-17-21-52-142)118(198)165-89(37-19-23-54-144)122(202)181-105(73-185)135(215)178-103(67-112(192)193)117(197)162-71-110(190)161-72-111(191)163-98(63-78-41-43-81(44-42-78)223-224(220,221)222)129(209)172-96(50-60-226-6)125(205)179-104(68-113(194)195)134(214)173-97(51-61-227-7)126(206)182-106(74-186)138(218)219/h10-16,28-31,33-34,41-44,69-70,75-76,84,87-106,114-115,159-160,185-186H,8-9,17-27,32,35-40,45-68,71-74,142-146H2,1-7H3,(H2,147,187)(H2,148,188)(H2,149,189)(H,161,190)(H,162,197)(H,163,191)(H,164,196)(H,165,198)(H,166,204)(H,167,199)(H,168,211)(H,169,213)(H,170,210)(H,171,200)(H,172,209)(H,173,214)(H,174,216)(H,175,212)(H,176,201)(H,177,203)(H,178,215)(H,179,205)(H,180,217)(H,181,202)(H,182,206)(H,183,207)(H,184,208)(H,192,193)(H,194,195)(H,218,219)(H4,150,151,156)(H4,152,153,157)(H4,154,155,158)(H2,220,221,222)/t75-,76-,84-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,114-,115-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGMILZGRGEWHL-QYGSNONCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NCC(=O)NC(CC6=CC=C(C=C6)OP(=O)(O)O)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CC6=CC=C(C=C6)OP(=O)(O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C141H222N43O39PS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3270.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Role of 740 Y-P in the PI3K/Akt Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of numerous diseases, most notably cancer. Class IA PI3Ks are heterodimeric enzymes composed of a p110 catalytic subunit and a p85 regulatory subunit. The activity of p110 is tonically inhibited by p85. This inhibition is relieved when the Src Homology 2 (SH2) domains of p85 bind to specific phosphotyrosine motifs on activated receptor tyrosine kinases (RTKs) or their adaptor proteins. 740 Y-P is a synthetic, cell-permeable phosphopeptide designed as a specific tool to mimic this natural activation mechanism. It acts as a potent activator of the PI3K/Akt pathway by directly engaging the p85 subunit, making it an invaluable reagent for elucidating pathway function and screening for therapeutic modulators. This guide details the mechanism of action of this compound, presents quantitative data on its interactions, provides detailed experimental protocols for its characterization, and visualizes the core concepts through signaling and workflow diagrams.

Mechanism of Action: Mimicking Tyrosine Kinase Signaling

The this compound peptide is a chimeric molecule engineered for two key functions: cell permeability and specific PI3K activation[1][2]. Its sequence, RQIKIWFQNRRMKWKKSDGGYMDMS, contains a cell-penetrating peptide sequence derived from Antennapedia (RQIKIWFQNRRMKWKK) fused to a phosphopeptide sequence (SDGG(pY)MDMS)[1]. This latter sequence is derived from the Platelet-Derived Growth Factor Receptor (PDGFR) and contains a phosphorylated tyrosine (pY) residue at position 740[1][2].

The activation of Class IA PI3K is critically dependent on the interaction between the SH2 domains of its p85 regulatory subunit and phosphotyrosine residues on upstream signaling partners[3]. The p85 subunit contains two SH2 domains (N-terminal and C-terminal) that recognize and bind to the specific consensus motif pYXXM (phospho-Tyrosine, any amino acid, any amino acid, Methionine)[4][5][6]. The sequence surrounding the phosphotyrosine in this compound, pYMDM, is a canonical pYXXM motif.

In a quiescent state, the p85 subunit physically shields and inhibits the catalytic p110 subunit. The high-affinity binding of the pYXXM motif within the this compound peptide to the SH2 domains of p85 induces a conformational change in the p85-p110 heterodimer[7]. This allosteric regulation relieves the inhibitory constraints on p110, leading to the activation of its lipid kinase function[7][8]. The activated PI3K then proceeds to phosphorylate its primary substrate, phosphatidylinositol 4,5-bisphosphate (PIP2), at the plasma membrane to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt, thereby propagating the signal cascade[9].

Caption: PI3K/Akt pathway activation by natural and synthetic stimuli.

Data Presentation: Quantitative Analysis

The utility of this compound as a specific activator is rooted in its high-affinity interaction with the p85 subunit, which effectively mimics the binding of phosphoproteins like Insulin Receptor Substrate 1 (IRS-1) or activated RTKs.

This table summarizes the dissociation constants (Kd) for the interaction between phosphopeptides containing the canonical pYXXM motif and the SH2 domains of the p85 subunit. This interaction is the direct target of this compound. Lower Kd values indicate higher binding affinity.

Interacting MoleculesMethodDissociation Constant (Kd)Reference
p85 SH2 Domains + pYMXM PhosphopeptideBIAcore (SPR)0.3 - 3.0 nM[10]
p85β nSH2 Domain + pYSLM PhosphopeptideFluorescence Polarization3.3 nM[11]

Activation of PI3K by this compound leads to a dose-dependent increase in the phosphorylation of downstream effectors, such as Akt. This table presents illustrative data for the expected fold change in Akt phosphorylation (at Serine 473) in a cell-based assay following treatment with this compound.

This compound ConcentrationTreatment TimeFold Change in p-Akt (Ser473) vs. Control
0 µg/mL (Vehicle)2 hours1.0
10 µg/mL2 hours2.5
25 µg/mL2 hours4.8
50 µg/mL2 hours7.2
Note: Data are representative. Actual fold-change may vary depending on cell type, basal pathway activity, and experimental conditions. This type of quantitative analysis is typically performed via Western Blotting with densitometry or by quantitative immunoassays[12][13].

Experimental Protocols

The following protocols are representative methodologies used to characterize the interaction and functional consequences of this compound.

This assay verifies the direct physical interaction between this compound and the p85 subunit of PI3K. A biotinylated version of the this compound peptide is used as "bait" to "pull down" p85 from a cell lysate.

start Start: Prepare Cell Lysate (e.g., from HEK293T cells) step1 Incubate Lysate with Biotinylated This compound Peptide (Bait) start->step1 step2 Add Streptavidin-Agarose Beads (Binds Biotinylated Bait) step1->step2 step3 Incubate with Rotation at 4°C (Allows Bait-Prey Complex to Bind Beads) step2->step3 step4 Wash Beads to Remove Non-Specific Binders step3->step4 step5 Elute Bound Proteins from Beads (Using SDS-PAGE Sample Buffer) step4->step5 step6 Analyze Eluate by SDS-PAGE and Western Blot step5->step6 end Detect p85 Subunit (Confirms Interaction) step6->end

Caption: Workflow for a peptide pull-down assay.

Methodology:

  • Lysate Preparation: Lyse cultured cells (e.g., HEK293T, NIH 3T3) in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine protein concentration using a BCA assay.

  • Bait Incubation: In a microcentrifuge tube, incubate 500 µg of cell lysate with 5 µg of biotinylated this compound peptide (and a biotinylated control non-binding peptide in a separate tube) for 2-4 hours at 4°C with gentle rotation.

  • Complex Capture: Add 30 µL of a 50% slurry of streptavidin-agarose beads to each tube. Incubate for an additional 1 hour at 4°C with rotation.

  • Washing: Pellet the beads by gentle centrifugation (500 x g for 1 minute). Discard the supernatant. Wash the beads three times with 1 mL of cold lysis buffer to remove non-specifically bound proteins.

  • Elution: After the final wash, remove all supernatant. Resuspend the beads in 40 µL of 2x Laemmli SDS-PAGE sample buffer and boil at 95°C for 5 minutes to elute bound proteins.

  • Analysis: Centrifuge the tubes and load the supernatant (eluate) onto an SDS-PAGE gel. Following electrophoresis and transfer to a PVDF membrane, probe the membrane with a primary antibody specific for the p85 subunit of PI3K. A band corresponding to p85 in the this compound lane, but not the control peptide lane, confirms a specific interaction[14].

This assay directly measures the ability of this compound to activate the catalytic function of PI3K. The assay quantifies the phosphorylation of the lipid substrate PIP2 to PIP3.

Methodology:

  • PI3K Immunoprecipitation: Immunoprecipitate endogenous or overexpressed PI3K from cell lysates using an anti-p85 antibody bound to Protein A/G beads. Wash the beads extensively with lysis buffer and then with kinase assay buffer.

  • Kinase Reaction Setup: Prepare a master mix containing kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 100 mM NaCl, 10 mM MgCl₂), sonicated phosphatidylinositol-4,5-bisphosphate (PIP2) vesicles (substrate), and [γ-³²P]ATP.

  • Activation and Reaction: Aliquot the master mix into tubes containing the immunoprecipitated PI3K beads. Add varying concentrations of this compound peptide or a vehicle control. Initiate the reaction and incubate at 30°C for 20 minutes with gentle agitation.

  • Reaction Termination: Stop the reaction by adding 1N HCl.

  • Lipid Extraction: Extract the lipids from the reaction mixture using a chloroform/methanol extraction procedure.

  • Analysis: Spot the extracted lipids (the organic phase) onto a thin-layer chromatography (TLC) plate and separate them using an appropriate solvent system (e.g., chloroform/acetone/methanol/acetic acid/water).

  • Detection: Expose the dried TLC plate to a phosphor screen or X-ray film. The radiolabeled spot corresponding to PIP3 will indicate PI3K activity. Quantify the spot intensity using densitometry to determine the relative increase in kinase activity induced by this compound.

This is the most common method to assess the downstream consequences of PI3K activation in intact cells.

start Start: Seed and Serum-Starve Cells (e.g., HeLa, MCF-7) step1 Treat Cells with this compound (Dose-Response or Time-Course) start->step1 step2 Lyse Cells in SDS-Containing Buffer with Inhibitors step1->step2 step3 Quantify Protein Concentration (BCA Assay) step2->step3 step4 Perform SDS-PAGE and Transfer to PVDF Membrane step3->step4 step5 Block Membrane and Incubate with Primary Antibodies (anti-p-Akt, anti-Total Akt) step4->step5 step6 Incubate with HRP-Conjugated Secondary Antibody step5->step6 step7 Add Chemiluminescent Substrate and Image the Blot step6->step7 end Quantify Band Intensity (Normalize p-Akt to Total Akt) step7->end

References

Methodological & Application

Application Notes and Protocols for 740 Y-P, a Cell-Permeable PI3K Activator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the proper in vitro use of 740 Y-P, a cell-permeable phosphopeptide activator of the Phosphoinositide 3-kinase (PI3K) signaling pathway. This document includes detailed protocols for key experiments, a summary of effective concentrations, and visualizations of the relevant signaling pathway and experimental workflows.

Introduction

This compound is a potent, cell-permeable phosphopeptide that mimics the phosphorylated tyrosine residue (Y740) of the Platelet-Derived Growth Factor Receptor (PDGFR).[1] This peptide specifically binds to the SH2 domains of the p85 regulatory subunit of PI3K, leading to the activation of the catalytic p110 subunit and subsequent downstream signaling.[2] Activation of the PI3K/Akt pathway is crucial for regulating numerous cellular processes, including cell survival, proliferation, growth, and migration. In in vitro studies, this compound serves as a valuable tool to investigate the physiological and pathological roles of the PI3K pathway.

Mechanism of Action

This compound acts as a specific activator of PI3K.[1][2] By binding to the p85 subunit, it mimics the natural activation mechanism triggered by receptor tyrosine kinases, leading to the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 then recruits and activates downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).

PI3K_Activation_by_740_YP cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor Inactive Receptor Active_Receptor Active Receptor Receptor->Active_Receptor Growth Factor PI3K p85 p110 Active_Receptor->PI3K Recruits & Activates PIP2 PIP2 PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits 740_YP This compound 740_YP->PI3K Binds to p85 Active_PI3K p85 p110 PI3K->Active_PI3K Activation Active_PI3K->PIP3 Phosphorylation Active_Akt p-Akt PDK1->Active_Akt Phosphorylates Akt->Active_Akt Phosphorylation Downstream_Effects Cell Survival, Proliferation, Growth Active_Akt->Downstream_Effects

Diagram 1: PI3K signaling pathway activation by this compound.

Data Presentation

The following table summarizes the effective concentrations of this compound used in various in vitro studies. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.

Cell LineAssay TypeConcentrationIncubation TimeObserved EffectReference
NIH 3T3Mitogenesis Assay50 µg/mL2 hoursStimulation of mitogenic response[1]
Human Melanoma MNT-1Vacuole Formation Assay20 µM24 hoursReduction of sucrose-induced M6PR-positive vacuoles[3][4]
U251 Glioma CellsCell Viability, Apoptosis, AutophagyNot SpecifiedNot SpecifiedReversed the effects of Tanshinone IIA on cell viability, apoptosis, and autophagy[3]
PC12 CellsNot Specified30 µM24 hoursNot Specified[2]
Cerebellar Granule NeuronsCell Survival AssayNot SpecifiedNot SpecifiedReduced cell death rate in serum-deprived conditions[5]
Engineered Heart TissueWestern Blot10 µg/mL8 daysIncreased phosphorylation of PI3K[6]

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: this compound is typically supplied as a lyophilized powder. To prepare a stock solution, reconstitute the peptide in sterile, nuclease-free water to a concentration of 1 mg/mL. For some formulations, DMSO can be used to achieve higher stock concentrations (e.g., up to 100 mg/mL), however, it is important to check the manufacturer's instructions as moisture-absorbing DMSO can reduce solubility.[1]

  • Solubilization: If solubility is limited, gently warm the tube at 37°C for 10 minutes and/or sonicate in an ultrasonic bath for a short period.[4][5]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for several months.[4][5]

Stock_Solution_Workflow Start Start Lyophilized_Powder Lyophilized this compound Start->Lyophilized_Powder Reconstitute Reconstitute in sterile water or DMSO Lyophilized_Powder->Reconstitute Check_Solubility Completely Dissolved? Reconstitute->Check_Solubility Aid_Solubilization Warm to 37°C and/or sonicate Check_Solubility->Aid_Solubilization No Aliquot Aliquot into smaller volumes Check_Solubility->Aliquot Yes Aid_Solubilization->Check_Solubility Store Store at -20°C Aliquot->Store End Ready for Use Store->End

Diagram 2: Workflow for preparing this compound stock solution.
Protocol 1: Assessment of PI3K/Akt Pathway Activation by Western Blot

This protocol describes the detection of increased phosphorylation of PI3K and Akt in response to this compound treatment.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-PI3K (p85), anti-PI3K (p85), anti-phospho-Akt (Ser473), anti-Akt, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence detection system

Procedure:

  • Cell Seeding: Seed cells in a culture plate at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Treatment: Once the cells have reached the desired confluency, replace the medium with fresh medium containing the desired concentration of this compound or vehicle control (e.g., sterile water or DMSO).

  • Incubation: Incubate the cells for the desired period (e.g., 2 hours or 24 hours).

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Transfer the supernatant (protein extract) to a new tube.

    • Determine the protein concentration of each sample using a BCA protein assay.

  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to the protein samples and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Add ECL substrate to the membrane and incubate for the recommended time.

    • Capture the chemiluminescent signal using an appropriate imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Protocol 2: Cell Viability/Proliferation Assay (MTT Assay)

This protocol is for assessing the effect of this compound on cell viability and proliferation.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Cell Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for detecting apoptosis in cells treated with this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a culture plate and treat with the desired concentration of this compound or vehicle control for the desired time.

  • Cell Harvesting:

    • For suspension cells, collect the cells by centrifugation.

    • For adherent cells, gently trypsinize and collect the cells. Combine with the supernatant to include any floating apoptotic cells.

  • Cell Washing: Wash the cells twice with ice-cold PBS.

  • Staining:

    • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.

    • Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Conclusion

This compound is a valuable research tool for the specific activation of the PI3K/Akt signaling pathway in vitro. The protocols and data provided in these application notes offer a starting point for researchers to design and execute experiments to investigate the diverse roles of this critical signaling cascade. It is essential to optimize the experimental conditions, including the concentration of this compound and incubation times, for each specific cell type and experimental question.

References

Application Notes and Protocols for PI3K Activation Using 740 Y-P

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the cell-permeable phosphopeptide, 740 Y-P, for the activation of the Phosphoinositide 3-kinase (PI3K) signaling pathway. This document includes a summary of effective concentrations, detailed experimental protocols, and visualizations of the signaling pathway and experimental workflow.

Introduction

This compound is a potent, cell-permeable phosphopeptide activator of PI3K.[1][2][3] It functions by mimicking the phosphorylated tyrosine residue of platelet-derived growth factor receptor (PDGFR), which creates a binding site for the SH2 domains of the p85 regulatory subunit of PI3K.[2][3] This binding event relieves the inhibitory constraint of p85 on the p110 catalytic subunit, leading to the activation of PI3K and subsequent downstream signaling cascades, most notably the Akt pathway.[4][5][6] The activation of the PI3K/Akt pathway is crucial for regulating a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[6]

Data Presentation: Effective Concentrations of this compound

The optimal concentration of this compound for PI3K activation is cell-type dependent and should be determined empirically. The following table summarizes concentrations that have been successfully used in various published studies.

Cell Line/Model SystemConcentrationIncubation TimeOutcomeReference
NIH 3T3 cells50 µg/mL2 hoursMitogenic response[1]
Human melanoma MNT-1 cells20 µM24 hoursReduction of M6PR-positive vacuoles[7][8][9]
U251 glioblastoma cells10 µMNot SpecifiedAssessment of PI3K/Akt pathway activation[10]
PC12 cells30 µM24 hoursInhibition of GO-induced LC3-II/LC3-I levels[11]
C2 muscle cells50 µg/mL48 hoursStimulation of entry into S phase[11]
Engineered Heart Tissues (EHTs)Not Specified8 daysIncreased phosphorylation of PI3K[12][13]
Alzheimer's disease rat model10 mg/kg (i.p.)6 weeksIncreased phosphorylation of Akt and PI3K[1][11]

Signaling Pathway Diagram

The following diagram illustrates the mechanism of PI3K activation by this compound and the subsequent downstream signaling cascade.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Y_P This compound p85_p110 PI3K (p85/p110) Y_P->p85_p110 Binds to p85 SH2 domains PIP2 PIP2 p85_p110->PIP2 Activates p110 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates p_Akt p-Akt (Active) Downstream Downstream Effectors (e.g., mTOR, GSK3β) p_Akt->Downstream Phosphorylates

Caption: Mechanism of this compound-mediated PI3K activation and downstream signaling.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration

This protocol outlines a dose-response experiment to determine the optimal concentration of this compound for PI3K activation in a specific cell line. The primary method for assessing activation is by quantifying the phosphorylation of Akt (a key downstream effector of PI3K) via Western blotting.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (lyophilized powder)

  • Sterile, nuclease-free water or DMSO for reconstitution[1]

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system for Western blots

Procedure:

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.

  • Serum Starvation (Optional but Recommended): To reduce basal PI3K/Akt signaling, aspirate the complete medium, wash cells with PBS, and replace with serum-free or low-serum medium for 4-16 hours prior to treatment.

  • Preparation of this compound: Reconstitute lyophilized this compound in sterile water or DMSO to create a high-concentration stock solution (e.g., 1-10 mg/mL).[1] Aliquot and store at -20°C or -80°C.

  • Treatment: Prepare a range of this compound concentrations (e.g., 0, 5, 10, 20, 50, 100 µM) by diluting the stock solution in serum-free medium. Remove the starvation medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same amount of DMSO or water as the highest concentration of this compound).

  • Incubation: Incubate the cells for a predetermined time. Based on published data, a starting point of 30 minutes to 2 hours is recommended for observing Akt phosphorylation.[1]

  • Cell Lysis: After incubation, place the culture plates on ice. Aspirate the medium and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Lysate Clarification: Incubate the lysates on ice for 30 minutes, vortexing occasionally. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting: a. Normalize the protein concentrations of all samples with lysis buffer. Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes. b. Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with primary antibodies against phospho-Akt and total Akt (typically overnight at 4°C). f. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again with TBST. h. Apply the chemiluminescent substrate and visualize the bands using an imaging system. i. Strip the membrane and re-probe for a loading control like GAPDH to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities for phospho-Akt and total Akt. The optimal concentration of this compound is the lowest concentration that gives a maximal phosphorylation of Akt relative to total Akt.

Protocol 2: General Protocol for PI3K Activation using this compound

This protocol describes a general workflow for activating PI3K in cultured cells using a predetermined optimal concentration of this compound.

Procedure:

  • Cell Culture: Culture cells to 70-80% confluency.

  • Serum Starvation: If necessary, serum-starve the cells as described in Protocol 1.

  • This compound Treatment: Treat the cells with the predetermined optimal concentration of this compound for the desired duration.

  • Downstream Assays: Following treatment, cells can be harvested for various downstream analyses, such as:

    • Western Blotting: To confirm the activation of PI3K/Akt signaling (as described in Protocol 1) or to assess the phosphorylation of other downstream targets.[14]

    • Cell Proliferation Assays (e.g., CCK-8, MTT): To investigate the effect of PI3K activation on cell growth.[15]

    • Apoptosis Assays (e.g., TUNEL, Annexin V staining): To assess the role of PI3K activation in cell survival.

    • Immunofluorescence: To visualize the subcellular localization of proteins in the PI3K pathway.

Experimental Workflow Diagram

The following diagram outlines the workflow for determining the optimal concentration of this compound.

Workflow start Start cell_seeding Seed Cells start->cell_seeding serum_starvation Serum Starve Cells (Optional) cell_seeding->serum_starvation treatment Treat with this compound Dose Range serum_starvation->treatment incubation Incubate treatment->incubation cell_lysis Cell Lysis incubation->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant western_blot Western Blot for p-Akt / Total Akt protein_quant->western_blot analysis Analyze Data & Determine Optimal Concentration western_blot->analysis end End analysis->end

Caption: Workflow for determining the optimal this compound concentration.

Concluding Remarks

The successful activation of the PI3K pathway by this compound is a valuable tool for investigating the diverse roles of this signaling cascade in cellular function. The protocols and data provided herein offer a solid foundation for researchers to design and execute experiments. It is imperative to empirically determine the optimal conditions for each specific cell type and experimental context to ensure robust and reproducible results.

References

Application Notes and Protocols: Preparation of a Stable Stock Solution of 740 Y-P

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation, storage, and application of a stable stock solution of 740 Y-P, a cell-permeable phosphopeptide activator of the Phosphoinositide 3-kinase (PI3K).

Introduction

This compound is a potent and specific activator of PI3K, a critical enzyme in the PI3K/Akt/mTOR signaling pathway that governs essential cellular functions including cell growth, proliferation, survival, and metabolism.[1] As a cell-permeable phosphopeptide, this compound mimics the phosphorylated tyrosine residue (pTyr740) of the platelet-derived growth factor receptor (PDGFR), enabling it to bind with high affinity to the SH2 domains of the p85 regulatory subunit of PI3K, leading to the activation of the catalytic p110 subunit.[2] Dysregulation of the PI3K/Akt pathway is implicated in numerous diseases, including cancer and metabolic disorders, making this compound a valuable tool for studying these processes.[3][4]

Physicochemical Properties and Solubility

Proper handling and solubilization of this compound are critical for experimental success. The following table summarizes its key properties.

PropertyValueSource
Molecular Weight 3270.72 g/mol [2]
Formula C₁₄₁H₂₂₂N₄₃O₃₉PS₃[2]
CAS Number 1236188-16-1[2]
Appearance White to off-white powderN/A
Purity ≥85% (HPLC)[2][5]

Solubility is a key consideration for the preparation of stock solutions. The solubility of this compound in various common laboratory solvents is detailed below.

SolventSolubilitySource
DMSO ≥50 mg/mL (15.29 mM) to 164 mg/mL (50.14 mM)[6][7]
Water Soluble to 1 mg/mL; up to 20 mg/mL with sonication[2][8]
Ethanol Insoluble[6]
Formulation (in vivo) ≥ 2.5 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline[9]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried DMSO

  • Sterile, conical-bottom polypropylene microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Aseptic Technique: Perform all steps in a laminar flow hood to maintain sterility.

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.

  • Calculation: Calculate the required volume of DMSO to add to a specific mass of this compound to achieve a 10 mM concentration. The formula is: Volume (μL) = (Mass of this compound (mg) / 3270.72 g/mol ) * 1,000,000 / 10 mM

  • Reconstitution:

    • Carefully add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

    • Recap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.

    • For concentrations at the higher end of the solubility range, gentle warming of the tube to 37°C for 10 minutes and/or brief sonication in an ultrasonic bath may be necessary to ensure complete dissolution.[10][11]

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 μL) in sterile polypropylene microcentrifuge tubes.[6]

    • Store the aliquots at -80°C for long-term stability (up to 1 year). For short-term storage, -20°C is suitable for up to 1 month.[6][7]

Preparation of Working Solutions for Cell-Based Assays

This protocol describes the dilution of the 10 mM DMSO stock solution to a final working concentration for use in cell culture experiments. A typical working concentration for this compound is 20 μM.[8][10][11]

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution (Recommended): To ensure accurate final concentrations, perform a serial dilution. For a final concentration of 20 μM:

    • Prepare an intermediate dilution by adding 2 μL of the 10 mM stock solution to 998 μL of sterile cell culture medium. This results in a 20 μM working solution.

    • Alternatively, for direct addition to a larger volume of media, calculate the required volume of stock solution. For example, to prepare 10 mL of media with a final this compound concentration of 20 μM, add 20 μL of the 10 mM stock solution.

  • Mixing: Gently mix the working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can cause protein denaturation in serum-containing media.

  • Application: Add the freshly prepared working solution to your cell culture plates to achieve the desired final concentration. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically <0.5%).

  • Immediate Use: It is recommended to use the diluted working solution immediately for optimal results.[6]

Signaling Pathway and Experimental Workflow

The PI3K/Akt Signaling Pathway

This compound activates the PI3K/Akt signaling pathway, which plays a central role in cell survival and proliferation.

PI3K_Pathway cluster_PI3K PI3K extracellular Growth Factors (e.g., PDGF) RTK Receptor Tyrosine Kinase (e.g., PDGFR) extracellular->RTK p85 p85 (Regulatory Subunit) RTK->p85 binds p110 p110 (Catalytic Subunit) p85->p110 activates PIP2 PIP2 p110->PIP2 PIP3 PIP3 PIP2->PIP3 PI3K PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates downstream Downstream Effectors (e.g., Bad, GSK3β, FOXO) Akt->downstream inhibits response Cell Survival, Growth, Proliferation mTORC1->response downstream->response YP740 This compound YP740->p85 directly binds & activates

Caption: PI3K/Akt signaling pathway activated by this compound.

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the logical flow for preparing a stable stock solution of this compound.

Workflow start Start: Obtain this compound Powder equilibrate Equilibrate vial to room temperature start->equilibrate calculate Calculate required volume of DMSO equilibrate->calculate add_dmso Add anhydrous DMSO to powder calculate->add_dmso dissolve Vortex to dissolve add_dmso->dissolve check_solubility Is powder fully dissolved? dissolve->check_solubility sonicate Warm to 37°C and/or sonicate briefly check_solubility->sonicate No aliquot Aliquot into single-use tubes check_solubility->aliquot Yes sonicate->dissolve store Store at -80°C aliquot->store end End: Stable Stock Solution store->end

References

Application Notes and Protocols for Assessing Downstream Signaling of 740 Y-P

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

740 Y-P is a cell-permeable phosphopeptide that acts as a potent activator of Phosphoinositide 3-kinase (PI3K).[1] It functions by binding with high affinity to the SH2 domains of the p85 regulatory subunit of PI3K, mimicking the effect of activated receptor tyrosine kinases and initiating downstream signaling cascades.[1][2] The activation of the PI3K/Akt/mTOR pathway is crucial for regulating a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[3] Dysregulation of this pathway is frequently implicated in various diseases, most notably cancer, making it a key target for therapeutic intervention.

These application notes provide detailed protocols for assessing the downstream signaling events following the activation of PI3K by this compound. The methodologies described herein are essential for researchers and drug development professionals seeking to characterize the activity of this compound and its effects on cellular function.

Downstream Signaling Pathway of this compound

This compound initiates a signaling cascade by activating PI3K. This leads to the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains to the plasma membrane, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). This recruitment leads to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates a host of downstream targets, including the mammalian target of rapamycin (mTOR), which subsequently phosphorylates S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), to regulate protein synthesis and cell growth.

740_Y-P_Signaling_Pathway 740_Y-P This compound p85 p85 (PI3K Regulatory Subunit) 740_Y-P->p85 Binds to SH2 domains p110 p110 (PI3K Catalytic Subunit) p85->p110 Activates PI3K PI3K Activation p110->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (PKB) PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Survival Cell Survival Akt->Cell_Survival S6K p70S6K mTORC1->S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth _4EBP1->Cell_Growth Inhibits when unphosphorylated Western_Blot_Workflow cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction cluster_2 Electrophoresis & Transfer cluster_3 Immunodetection Cell_Seeding Seed Cells Treatment Treat with this compound Cell_Seeding->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-p-Akt) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection PI3K_Kinase_Assay_Workflow cluster_0 Reaction Setup cluster_1 Kinase Reaction cluster_2 ADP Detection Reagent_Prep Prepare Kinase Reaction Buffer, PI3K Enzyme, Substrate (PIP2), and this compound Reaction_Mix Combine Reagents in a 96-well Plate Reagent_Prep->Reaction_Mix Add_ATP Initiate Reaction with ATP Reaction_Mix->Add_ATP Incubation Incubate at 30°C Add_ATP->Incubation Stop_Reaction Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) Incubation->Stop_Reaction ADP_to_ATP Convert ADP to ATP (Kinase Detection Reagent) Stop_Reaction->ADP_to_ATP Luminescence Measure Luminescence ADP_to_ATP->Luminescence

References

Application Notes and Protocols for Western Blot Analysis of Akt Phosphorylation Following 740 Y-P Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is frequently implicated in various diseases, including cancer and diabetes. Akt, also known as Protein Kinase B (PKB), is a serine/threonine-specific protein kinase that serves as a central node in this pathway. The activation of Akt is initiated by the phosphorylation of key residues, most notably Threonine 308 (Thr308) and Serine 473 (Ser473), in response to upstream signals.

One of the key activators of the PI3K/Akt pathway is the cell-permeable phosphopeptide, 740 Y-P. This synthetic peptide mimics the phosphorylated tyrosine residue (Y) at position 740 of the platelet-derived growth factor receptor (PDGFR) and functions by binding with high affinity to the SH2 domains of the p85 regulatory subunit of PI3K. This interaction relieves the inhibitory effect of p85 on the p110 catalytic subunit, leading to the activation of PI3K. Activated PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is subsequently phosphorylated and activated by upstream kinases such as PDK1 and mTORC2.

This application note provides a detailed protocol for the analysis of Akt phosphorylation at Ser473 in response to treatment with the PI3K activator, this compound, using Western blotting. It includes a summary of quantitative data, detailed experimental procedures, and visual diagrams of the signaling pathway and experimental workflow to guide researchers in their investigations of the PI3K/Akt pathway.

Data Presentation

The following table summarizes the quantitative analysis of Akt phosphorylation in mouse podocyte cells (MPC-5) following treatment with this compound. The data is based on densitometric analysis of Western blot results and is presented as the fold change of the phosphorylated Akt (p-Akt) to total Akt ratio relative to the control group.

Treatment GroupConcentrationTreatment TimeFold Change in p-Akt/Akt Ratio (Mean ± SD)Reference
Control-24 h1.00 ± 0.00[1]
High Glucose (HG)30 mM48 h~0.5 (qualitative decrease)[1]
HG + this compound30 µM24 h~1.25 (qualitative increase vs HG)[1]

Note: The quantitative data is derived from densitometric analysis of the Western blot image presented in the referenced study. The values represent an approximation of the relative band intensities.

Experimental Protocols

This section provides a detailed methodology for the Western blot analysis of Akt phosphorylation after this compound treatment.

Materials and Reagents
  • Cell Line: Mouse podocyte cell line (MPC-5) or other suitable cell line.

  • This compound Peptide: Cell-permeable PI3K activator.

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitor cocktails.

  • BCA Protein Assay Kit.

  • 4x Laemmli Sample Buffer: 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 0.02% bromophenol blue, and 10% β-mercaptoethanol.

  • Primary Antibodies:

    • Rabbit anti-phospho-Akt (Ser473) antibody.

    • Rabbit anti-Akt (pan) antibody.

    • Mouse anti-GAPDH or β-actin antibody (loading control).

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG.

    • HRP-conjugated goat anti-mouse IgG.

  • Tris-Buffered Saline with Tween 20 (TBST): 20 mM Tris, 150 mM NaCl, 0.1% Tween 20, pH 7.6.

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST.

  • Enhanced Chemiluminescence (ECL) Western Blotting Substrate.

  • PVDF or Nitrocellulose Membranes.

  • SDS-PAGE Gels.

  • Western Blotting Apparatus and Power Supply.

  • Imaging System for Chemiluminescence Detection.

Experimental Procedure

1. Cell Culture and Treatment:

  • Culture MPC-5 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Seed the cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

  • Prior to treatment, serum-starve the cells for 4-6 hours in serum-free DMEM to reduce basal Akt phosphorylation.

  • Prepare a stock solution of this compound in sterile water or an appropriate solvent as per the manufacturer's instructions.

  • Treat the cells with the desired concentration of this compound (e.g., 30 µM) for the specified duration (e.g., 24 hours). Include an untreated control group.

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells twice with ice-cold PBS.

  • Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Transfer the supernatant (protein extract) to a new tube.

  • Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's protocol.

3. Western Blotting:

  • Normalize the protein concentration of all samples with RIPA buffer.

  • Add 4x Laemmli sample buffer to the protein lysates to a final concentration of 1x.

  • Boil the samples at 95-100°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Include a pre-stained protein ladder.

  • Run the gel at a constant voltage until the dye front reaches the bottom of the gel.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary antibody against phospho-Akt (Ser473) (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle shaking.

  • The next day, wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane again three times for 10 minutes each with TBST.

  • Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane.

  • Capture the chemiluminescent signal using an imaging system.

4. Stripping and Re-probing (for Total Akt and Loading Control):

  • After imaging for p-Akt, the membrane can be stripped to remove the bound antibodies.

  • Wash the membrane with a mild stripping buffer.

  • Block the membrane again for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against total Akt overnight at 4°C.

  • Repeat the washing, secondary antibody incubation, and imaging steps as described above.

  • For the loading control, the membrane can be stripped again and re-probed with an antibody against GAPDH or β-actin.

5. Data Analysis:

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the intensity of the p-Akt band to the intensity of the total Akt band for each sample.

  • Further normalize the p-Akt/total Akt ratio to the loading control (GAPDH or β-actin) to account for any loading inaccuracies.

  • Calculate the fold change in Akt phosphorylation relative to the untreated control.

Visualization

PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm 740_YP This compound PI3K p85 p110 740_YP->PI3K Activates PDGFR PDGFR PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits PDK1 PDK1 PDK1->Akt Phosphorylates (Thr308) pAkt p-Akt (Active) Akt->pAkt Phosphorylation (Ser473 by mTORC2) Downstream Downstream Targets pAkt->Downstream Regulates

Caption: PI3K/Akt signaling pathway activated by this compound.

Western Blot Experimental Workflow

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis cell_culture Cell Culture & Treatment (e.g., with this compound) cell_lysis Cell Lysis cell_culture->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-Akt, Total Akt, GAPDH) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection imaging Image Acquisition detection->imaging quantification Densitometry & Normalization imaging->quantification

Caption: Workflow for Western blot analysis of Akt phosphorylation.

References

Application of 740 Y-P in Neuroscience Research: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

FOR RESEARCH USE ONLY

Introduction

740 Y-P is a cell-permeable phosphopeptide that acts as a potent and specific activator of Phosphoinositide 3-kinase (PI3K). Its ability to selectively activate the PI3K/Akt signaling pathway has made it a valuable tool in neuroscience research, particularly in studies investigating neuronal survival, neuroprotection, and the molecular mechanisms underlying neurodegenerative diseases. This document provides detailed application notes and protocols for the use of this compound in neuroscience research, aimed at researchers, scientists, and drug development professionals.

Mechanism of Action

This compound mimics the phosphorylated tyrosine residue (Y740) of the Platelet-Derived Growth Factor Receptor (PDGFR). This phosphopeptide directly binds to the SH2 domain of the p85 regulatory subunit of PI3K, leading to the activation of the p110 catalytic subunit. This activation initiates the PI3K/Akt signaling cascade, a critical pathway for promoting cell survival, proliferation, and growth, and for protecting neurons from various apoptotic stimuli.

Signaling Pathway

The activation of the PI3K/Akt pathway by this compound is a key mechanism for its neuroprotective effects. A simplified representation of this signaling cascade is depicted below.

PI3K_Akt_Signaling cluster_extracellular cluster_membrane cluster_intracellular 740_YP_ext This compound 740_YP_int This compound 740_YP_ext->740_YP_int Cell Permeable Membrane PI3K PI3K (p85/p110) 740_YP_int->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Recruits & Activates Akt Akt Downstream Downstream Effectors (e.g., Bad, GSK3β, mTOR) pAkt->Downstream Survival Neuronal Survival Neuroprotection Downstream->Survival Neuroprotection_Workflow Start Start Seed_Neurons Seed Primary Cortical Neurons (96-well plate) Start->Seed_Neurons Culture_Neurons Culture for 5-7 days Seed_Neurons->Culture_Neurons Pretreat Pre-treat with this compound (2 hours) Culture_Neurons->Pretreat Induce_Toxicity Add Amyloid-β Oligomers (24 hours) Pretreat->Induce_Toxicity Viability_Assay Perform Cell Viability Assay (e.g., MTT) Induce_Toxicity->Viability_Assay Analyze_Data Analyze Data Viability_Assay->Analyze_Data End End Analyze_Data->End

Application Notes and Protocols for Studying Metabolic Signaling Pathways Using 740 Y-P

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

740 Y-P is a potent, cell-permeable phosphopeptide activator of phosphoinositide 3-kinase (PI3K).[1][2][3][4][5] It functions by binding with high affinity to the SH2 domains of the p85 regulatory subunit of PI3K, thereby activating the catalytic subunit and initiating downstream signaling cascades.[3][4][5] The PI3K/Akt signaling pathway is a crucial regulator of numerous cellular processes, including cell growth, proliferation, survival, and, importantly, metabolic homeostasis.[6][7][8][9][10] Dysregulation of this pathway is implicated in various metabolic disorders, including type 2 diabetes and cancer.[6][7][9][10]

These application notes provide a comprehensive guide for utilizing this compound as a tool to investigate the role of the PI3K/Akt pathway in modulating glucose and lipid metabolism. Detailed protocols for key metabolic assays are provided, along with representative data to guide experimental design and interpretation.

Mechanism of Action: this compound and the PI3K/Akt Signaling Pathway

This compound mimics the effect of growth factor-induced signaling by directly activating PI3K. This activation leads to the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3) at the plasma membrane. PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt (also known as protein kinase B). Activated Akt then phosphorylates a multitude of substrates, leading to profound changes in cellular metabolism.

Key Metabolic Effects of PI3K/Akt Pathway Activation:

  • Glucose Metabolism: Activated Akt promotes glucose uptake by stimulating the translocation of the glucose transporter GLUT4 to the plasma membrane in insulin-sensitive tissues like muscle and adipose cells. It also enhances glycolysis and glycogen synthesis.[6][7]

  • Lipid Metabolism: The PI3K/Akt pathway influences lipid metabolism by regulating the activity of key enzymes involved in fatty acid synthesis and oxidation.[6]

Data Presentation: Quantitative Effects of this compound on Metabolic Parameters

The following tables summarize representative quantitative data on the effects of this compound on key metabolic processes. The specific values may vary depending on the cell type, experimental conditions, and assay used.

Table 1: Effect of this compound on Akt Phosphorylation

Concentration of this compound (µM)Duration of TreatmentFold Increase in p-Akt (Ser473)
0 (Control)30 min1.0
1030 min2.5
2030 min4.8
5030 min6.2

Note: Data are illustrative and based on typical results from Western blot analysis.

Table 2: Effect of this compound on Glucose Uptake

Concentration of this compound (µM)Duration of TreatmentGlucose Uptake (nmol/mg protein)
0 (Control)2 hours5.2
102 hours9.8
202 hours15.5
502 hours18.1

Note: Data are illustrative and based on typical results from a 2-NBDG glucose uptake assay.

Table 3: Effect of this compound on Lactate Production

Concentration of this compound (µM)Duration of TreatmentLactate Concentration (mM)
0 (Control)24 hours2.1
1024 hours3.5
2024 hours4.8
5024 hours5.9

Note: Data are illustrative and based on typical results from a colorimetric lactate assay.

Table 4: Effect of this compound on Fatty Acid Oxidation

Concentration of this compound (µM)Duration of TreatmentFatty Acid Oxidation (pmol/min/mg protein)
0 (Control)4 hours150
104 hours115
204 hours85
504 hours60

Note: Data are illustrative and based on typical results from a radiolabeled fatty acid oxidation assay.

Mandatory Visualizations

Caption: PI3K/Akt Signaling in Glucose Metabolism Activated by this compound.

PI3K_Akt_Lipid_Metabolism cluster_cytoplasm Cytoplasm 740_YP This compound p85 p85 740_YP->p85 Binds PI3K PI3K p110 p110 p85->p110 Activates PIP3 PIP3 p110->PIP3 Phosphorylates PIP2 PIP2 PIP2->p110 Akt Akt PIP3->Akt Recruits & Activates p_Akt p-Akt Akt->p_Akt SREBP1c SREBP-1c p_Akt->SREBP1c Activates ACC ACC p_Akt->ACC Inhibits Fatty_Acid_Synthesis Fatty Acid Synthesis SREBP1c->Fatty_Acid_Synthesis Promotes Fatty_Acid_Oxidation Fatty Acid Oxidation ACC->Fatty_Acid_Oxidation Inhibits

Caption: PI3K/Akt Signaling in Lipid Metabolism Modulated by this compound.

Experimental_Workflow Start Cell Culture Treatment Treat with this compound (Dose-response & Time-course) Start->Treatment Harvest Harvest Cells / Supernatant Treatment->Harvest Pathway_Activation Confirm Pathway Activation (Western Blot for p-Akt) Harvest->Pathway_Activation Metabolic_Assays Perform Metabolic Assays Harvest->Metabolic_Assays Data_Analysis Data Analysis & Interpretation Pathway_Activation->Data_Analysis Glucose_Uptake Glucose Uptake Assay Metabolic_Assays->Glucose_Uptake Lactate_Production Lactate Production Assay Metabolic_Assays->Lactate_Production FAO Fatty Acid Oxidation Assay Metabolic_Assays->FAO Glucose_Uptake->Data_Analysis Lactate_Production->Data_Analysis FAO->Data_Analysis

Caption: Experimental Workflow for Studying Metabolic Effects of this compound.

Experimental Protocols

Protocol 1: Western Blotting for PI3K/Akt Pathway Activation

This protocol details the detection of phosphorylated Akt (p-Akt) at Ser473, a key indicator of PI3K/Akt pathway activation, in response to this compound treatment.

Materials:

  • Cells of interest

  • This compound (solubilized in an appropriate vehicle, e.g., water or DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-p-Akt (Ser473) and anti-total Akt

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Serum-starve the cells for 4-6 hours, if necessary, to reduce basal Akt phosphorylation.

    • Treat cells with varying concentrations of this compound (e.g., 10, 20, 50 µM) for the desired time (e.g., 30 minutes). Include a vehicle-only control.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations for all samples.

    • Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[11][12]

    • Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C.[12]

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

    • Strip the membrane and re-probe with an antibody against total Akt for normalization.

Protocol 2: Glucose Uptake Assay

This protocol describes a fluorescent assay to measure glucose uptake using the glucose analog 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).

Materials:

  • Cells of interest plated in a 96-well plate

  • This compound

  • Glucose-free DMEM or Krebs-Ringer-HEPES (KRH) buffer

  • 2-NBDG stock solution

  • Phloretin (a glucose transporter inhibitor, for negative control)

  • Plate reader with fluorescence capabilities (Excitation/Emission ~485/535 nm)

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Wash the cells twice with glucose-free medium.

    • Pre-incubate the cells in glucose-free medium for 1-2 hours at 37°C.

    • Treat the cells with different concentrations of this compound or vehicle control in glucose-free medium for the desired time (e.g., 2 hours).

  • 2-NBDG Incubation:

    • Add 2-NBDG to each well to a final concentration of 100-200 µg/ml.[13]

    • For negative controls, add phloretin (e.g., 200 µM) 10 minutes before adding 2-NBDG.

    • Incubate the plate at 37°C for 30-60 minutes.

  • Measurement:

    • Remove the 2-NBDG containing medium.

    • Wash the cells three times with ice-cold PBS.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence using a plate reader (Ex/Em = 485/535 nm).

  • Data Analysis:

    • Subtract the background fluorescence (from wells with no cells).

    • Normalize the fluorescence intensity to the protein content in parallel wells if desired.

    • Express the results as a fold change over the vehicle control.

Protocol 3: Lactate Production Assay

This protocol outlines a colorimetric assay to measure the concentration of L-lactate in the cell culture medium, an indicator of glycolytic activity.

Materials:

  • Cell culture supernatant from this compound treated and control cells

  • Lactate Assay Kit (colorimetric)

  • 96-well plate

  • Microplate reader capable of measuring absorbance at the wavelength specified by the kit (e.g., 450 nm or 530 nm)[14][15]

Procedure:

  • Sample Collection:

    • Culture and treat cells with this compound as described in Protocol 1 for an extended period (e.g., 24 hours).

    • Collect the cell culture medium from each well.

    • Centrifuge the medium at 1,000 x g for 10 minutes to remove any detached cells.

  • Assay Procedure (following a generic kit protocol):

    • Prepare a standard curve using the lactate standard provided in the kit.

    • Add samples and standards to the wells of a 96-well plate.

    • Prepare the reaction mix according to the kit instructions (typically contains lactate oxidase and a probe).

    • Add the reaction mix to each well.

    • Incubate the plate at room temperature for the time specified in the kit manual (e.g., 30 minutes).[14]

    • Measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Determine the lactate concentration in the samples using the standard curve.

    • Normalize the lactate concentration to the cell number or protein content of the corresponding wells.

Protocol 4: Fatty Acid Oxidation Assay

This protocol describes a method to measure the rate of fatty acid oxidation (FAO) using a radiolabeled fatty acid, such as [1-¹⁴C]palmitate.

Materials:

  • Cells of interest

  • This compound

  • [1-¹⁴C]palmitate

  • BSA (fatty acid-free)

  • Culture medium

  • Perchloric acid

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in a multi-well plate and allow them to adhere.

    • Treat the cells with this compound or vehicle control for the desired duration (e.g., 4 hours).

  • Preparation of Radiolabeled Substrate:

    • Prepare a solution of [1-¹⁴C]palmitate complexed with BSA in the culture medium.

  • Fatty Acid Oxidation Measurement:

    • Remove the treatment medium and add the medium containing [1-¹⁴C]palmitate-BSA to each well.

    • Incubate the plate at 37°C for 1-2 hours in a sealed container with a CO₂ trap (e.g., a filter paper soaked in NaOH) to capture the released ¹⁴CO₂.

    • Stop the reaction by adding perchloric acid to the medium. This will also release the dissolved CO₂ from the medium.

  • Measurement of ¹⁴CO₂ and Acid-Soluble Metabolites:

    • Transfer the CO₂ trap to a scintillation vial, add scintillation fluid, and count the radioactivity to determine the amount of complete FAO.

    • Centrifuge the acidified medium to pellet the precipitated proteins and lipids.

    • Transfer the supernatant (containing acid-soluble metabolites, which represent incomplete FAO) to a scintillation vial, add scintillation fluid, and count the radioactivity.

  • Data Analysis:

    • Calculate the rate of FAO as the sum of radioactivity from ¹⁴CO₂ and acid-soluble metabolites, normalized to the incubation time and the protein content of the cells.

    • Express the results as pmol of palmitate oxidized per minute per mg of protein.

References

Application Notes and Protocols for Long-Term 740 Y-P Treatment in Primary Neurons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

740 Y-P is a cell-permeable phosphopeptide that acts as a potent activator of phosphoinositide 3-kinase (PI3K). The PI3K/Akt signaling pathway is a critical regulator of a multitude of cellular processes in neurons, including cell survival, growth, proliferation, and synaptic plasticity.[1][2] Activation of this pathway has been shown to be neuroprotective in various models of neuronal injury and neurodegenerative disease.[3][4] These application notes provide a detailed protocol for the long-term treatment of primary neurons with this compound to investigate its sustained effects on neuronal viability and morphology.

Data Presentation

The following tables summarize quantitative data on the effects of PI3K activation on neuronal survival and neurite outgrowth. While long-term quantitative data for this compound specifically is limited in publicly available literature, the data presented below is from studies investigating the long-term effects of activating the PI3K pathway, which this compound directly stimulates.

Table 1: Effect of PI3K Pathway Activation on Primary Neuron Viability Over Time

Treatment GroupDay 2 (% Viability)Day 4 (% Viability)Day 7 (% Viability)
Control (Vehicle)10095 ± 480 ± 6
PI3K Activator (e.g., Aβ 1-42 monomers)100100 ± 598 ± 5*

*Data extrapolated from a study using Aβ 1-42 monomers which are shown to support neuronal survival via the PI3K pathway.[5] The study demonstrated sustained viability over 7 days with daily treatment.

Table 2: Quantitative Analysis of Neurite Outgrowth in Primary Neurons with Chronic PI3K Pathway Activation

Treatment GroupDay 3 (Total Neurite Length, µm/neuron)Day 5 (Total Neurite Length, µm/neuron)Day 7 (Total Neurite Length, µm/neuron)
Control (Vehicle)250 ± 30450 ± 50600 ± 70
PI3K Activator350 ± 40600 ± 60850 ± 90*

*Represents hypothetical data based on the established role of the PI3K pathway in promoting neurite outgrowth.[6][7] Specific long-term quantitative data for this compound is needed for precise values.

Experimental Protocols

Long-Term Primary Neuron Culture

This protocol is adapted from established methods for culturing primary cortical or hippocampal neurons.[8][9][10]

Materials:

  • Embryonic day 18 (E18) rat or mouse pups

  • Dissection medium (e.g., Hibernate®-E)[11]

  • Enzyme dissociation solution (e.g., Papain or Trypsin)

  • Plating medium: Neurobasal® medium supplemented with B-27® supplement, GlutaMAX™, and penicillin-streptomycin[8]

  • Culture plates/dishes (e.g., 24-well or 96-well plates)

  • Poly-D-lysine (PDL)

  • Laminin

  • This compound (stored as a stock solution in a suitable solvent, e.g., DMSO, at -20°C or -80°C)[12]

Procedure:

  • Coat Culture Vessels:

    • Coat culture plates with Poly-D-lysine (50 µg/mL in sterile water) overnight at 37°C.

    • Wash plates three times with sterile water and allow them to dry completely.

    • (Optional) Further coat plates with laminin (5 µg/mL in sterile PBS) for at least 2 hours at 37°C.

  • Neuron Isolation:

    • Dissect cortices or hippocampi from E18 rodent pups in ice-cold dissection medium.

    • Mince the tissue and incubate in the enzyme dissociation solution according to the manufacturer's protocol.

    • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

    • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

  • Cell Plating:

    • Plate neurons at a density of 1.5 x 10^5 to 2.5 x 10^5 cells/cm².

    • Incubate at 37°C in a humidified incubator with 5% CO₂.

  • Culture Maintenance:

    • After 24 hours, replace 50% of the plating medium with fresh, pre-warmed maintenance medium (Neurobasal® with B-27® and GlutaMAX™).

    • Perform a 50% medium change every 3-4 days for long-term cultures.[13]

Long-Term this compound Treatment Protocol

Materials:

  • Established primary neuron cultures (at least 4-5 days in vitro, DIV)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Pre-warmed maintenance medium

Procedure:

  • Preparation of this compound Working Solution:

    • On the day of treatment, thaw the this compound stock solution.

    • Prepare a fresh working solution by diluting the stock solution in pre-warmed maintenance medium to the desired final concentration (e.g., 10-50 µM). Note: The optimal concentration should be determined empirically through a dose-response experiment. Published studies have used concentrations in the range of 20 µM for 24-hour treatments.[1][14]

  • Initiation of Treatment:

    • At DIV 4-5, when neurons have established initial connections, begin the treatment.

    • Perform a 50% medium change, replacing the old medium with the freshly prepared medium containing this compound.

  • Chronic Treatment and Maintenance:

    • Continue the long-term culture with 50% medium changes every 3-4 days.

    • With each medium change, use freshly prepared medium containing the desired concentration of this compound. Given that information on the long-term stability of this compound in culture medium at 37°C is limited, it is recommended to prepare the working solution fresh for each medium change.[12][15]

    • Include a vehicle control group (medium containing the same concentration of the solvent, e.g., DMSO, used for the this compound stock solution).

  • Endpoint Analysis:

    • At desired time points (e.g., weekly for 3-4 weeks), assess neuronal viability and morphology using the methods described below.

Assessment of Neuronal Viability

Materials:

  • Live/Dead Viability/Cytotoxicity Kit (e.g., Calcein-AM/Ethidium Homodimer-1) or MTT/XTT assay kit

  • Fluorescence microscope or plate reader

Procedure (using Calcein-AM/EthD-1):

  • At the end of the treatment period, wash the cells once with pre-warmed PBS.

  • Incubate the cells with the Live/Dead staining solution according to the manufacturer's protocol.

  • Image the cells using a fluorescence microscope with appropriate filters.

  • Quantify the number of live (green) and dead (red) cells in multiple fields of view for each condition.

  • Calculate the percentage of viable neurons.

Quantification of Neurite Outgrowth

Materials:

  • Paraformaldehyde (PFA) or other suitable fixative

  • Permeabilization buffer (e.g., PBS with 0.25% Triton X-100)

  • Blocking buffer (e.g., PBS with 5% goat serum)

  • Primary antibody against a neuronal marker (e.g., β-III tubulin or MAP2)[6]

  • Fluorescently labeled secondary antibody

  • Fluorescence microscope with imaging software (e.g., ImageJ with NeuronJ plugin)

Procedure:

  • Fix the neuron cultures with 4% PFA for 15-20 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells for 10 minutes.

  • Block for 1 hour at room temperature.

  • Incubate with the primary antibody overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature.

  • Wash three times with PBS.

  • Acquire images using a fluorescence microscope.

  • Use imaging software to trace and measure the total length of neurites per neuron.

Mandatory Visualizations

Signaling Pathway of this compound

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) p85 p85 (Regulatory Subunit) RTK->p85 Growth Factor Binding p110 p110 (Catalytic Subunit) p85->p110 Activates PIP2 PIP2 PIP3 PIP3 p110->PIP3 Catalyzes PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits and Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates GSK3b GSK-3β Akt->GSK3b Inhibits FOXO FOXO Transcription Factors Akt->FOXO Inhibits CREB CREB Akt->CREB Activates Gene_Expression Gene Expression (Survival, Growth, Plasticity) mTORC1->Gene_Expression Promotes Protein Synthesis FOXO->Gene_Expression Inhibited from promoting apoptotic gene expression CREB->Gene_Expression Regulates Transcription YP This compound YP->p85 Binds and Activates Experimental_Workflow cluster_prep Preparation cluster_treatment Long-Term Treatment cluster_analysis Analysis Coat_Plates Coat Plates (Poly-D-Lysine) Isolate_Neurons Isolate Primary Neurons (E18 Rodent Cortex/Hippocampus) Coat_Plates->Isolate_Neurons Plate_Neurons Plate Neurons Isolate_Neurons->Plate_Neurons Start_Treatment Initiate this compound Treatment (DIV 4-5) Plate_Neurons->Start_Treatment Media_Change Bi-weekly Media Change with fresh this compound Start_Treatment->Media_Change Media_Change->Media_Change Assess_Viability Assess Neuronal Viability (e.g., Live/Dead Assay) Media_Change->Assess_Viability Assess_Morphology Assess Neurite Outgrowth (Immunocytochemistry) Media_Change->Assess_Morphology Quantify_Data Quantify and Analyze Data Assess_Viability->Quantify_Data Assess_Morphology->Quantify_Data

References

Troubleshooting & Optimization

troubleshooting 740 Y-P solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PI 3-kinase activator, 740 Y-P. The information is presented in a question-and-answer format to directly address common issues, particularly those related to solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a cell-permeable phosphopeptide that acts as an activator of phosphoinositide 3-kinase (PI3K). It functions by binding with high affinity to the SH2 domains of the p85 regulatory subunit of PI3K.[1][2] This binding induces a conformational change in the p85 subunit, which in turn relieves the inhibitory constraint on the p110 catalytic subunit, leading to the activation of the PI3K/Akt signaling pathway.[3][4]

Q2: I am having trouble dissolving this compound in my aqueous buffer. What are the general recommendations for solubilization?

This compound has limited solubility in aqueous solutions.[5][6] Several suppliers recommend the following general tips to aid dissolution:

  • Warming: Gently warm the vial at 37°C for 10-15 minutes.[5][6]

  • Sonication: Use an ultrasonic bath to sonicate the solution for a short period.[5][6]

  • Fresh Preparation: It is highly recommended to prepare solutions on the same day of use.[7]

If you continue to experience issues, preparing a stock solution in an organic solvent and then diluting it into your aqueous buffer may be a necessary alternative.

Q3: What are the recommended storage conditions for this compound as a powder and in solution?

For long-term stability, this compound powder should be stored at -20°C.[8] Once dissolved, stock solutions can be stored as aliquots in tightly sealed vials. For short-term storage (up to one month), -20°C is recommended. For longer-term storage (up to six months), -80°C is preferable.[9] Avoid repeated freeze-thaw cycles.

Troubleshooting Guide: Solubility Issues

Problem: Precipitate forms when I dilute my this compound stock solution into my aqueous cell culture medium.
  • Possible Cause 1: Low Solubility in the Final Buffer. The solubility of this compound can be highly dependent on the composition and pH of the aqueous buffer. Direct dilution of a highly concentrated stock may lead to precipitation.

    • Solution: Try a serial dilution approach. First, dilute the stock solution in a small volume of sterile water or a buffer known to be compatible, and then add this intermediate dilution to your final culture medium.

  • Possible Cause 2: Buffer Components. Components of your specific buffer system (e.g., high salt concentrations in PBS) may affect the solubility of the peptide.

    • Solution: If possible, test the solubility of this compound in simpler aqueous solutions first (e.g., sterile water) before moving to more complex buffers like PBS or cell culture media. This can help identify if a specific component of your buffer is causing the issue.

  • Possible Cause 3: pH of the Final Solution. The pH of the final solution can influence the charge state of the phosphopeptide and thus its solubility.

    • Solution: While specific data on the pH-dependent solubility of this compound is limited, you can try adjusting the pH of your final solution slightly to see if it improves solubility. However, be mindful of the pH tolerance of your experimental system.

Quantitative Data Summary

The following table summarizes the reported solubility of this compound in various solvents. Please note that these values are sourced from different suppliers and may vary between batches.

SolventReported SolubilitySource(s)
WaterSoluble to 1 mg/mL[8]
Water with HCl5.5 mg/mL[9]
DMSO50 mg/mL[9]
DMSO100 mg/mL[7]

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution in Sterile Water

Materials:

  • This compound powder

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or incubator at 37°C

  • Ultrasonic bath

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening.

  • Aseptically add the required volume of sterile water to the vial to achieve a final concentration of 1 mg/mL. For example, to a 1 mg vial, add 1 mL of sterile water.

  • Gently vortex the vial for 1-2 minutes to mix.

  • If the peptide is not fully dissolved, incubate the vial at 37°C for 10-15 minutes.

  • After incubation, vortex the vial again.

  • If needed, place the vial in an ultrasonic bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • For storage, aliquot the stock solution into smaller, sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term or -80°C for long-term storage.

Protocol 2: Cell Treatment with this compound

Materials:

  • Prepared this compound stock solution (e.g., 1 mg/mL in sterile water)

  • Cells in culture

  • Appropriate cell culture medium

  • Sterile pipette tips and tubes for dilution

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture. For example, for a final concentration of 10 µM in 1 mL of medium (Molecular Weight of this compound is approximately 3270.7 g/mol ):

    • 1 mg/mL = 1 g/L

    • Molarity = (1 g/L) / (3270.7 g/mol ) ≈ 0.000305 M = 305 µM

    • Volume of stock = (10 µM * 1000 µL) / 305 µM ≈ 32.8 µL

  • Prepare a working solution by diluting the stock solution in cell culture medium. It is recommended to perform a serial dilution to ensure accurate final concentrations and to minimize the risk of precipitation.

  • Remove the existing medium from your cells and replace it with the medium containing the desired final concentration of this compound.

  • Incubate the cells for the desired period as per your experimental design.

Visualizations

PI3K_Activation_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK 1. Binding & Autophosphorylation PI3K_complex p85 p110 RTK->PI3K_complex:p85 2. Recruitment p110 p110 (Catalytic) p85 p85 (Regulatory) PIP2 PIP2 PI3K_complex:p110->PIP2 4. Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 5. Recruitment 740YP This compound 740YP->PI3K_complex:p85 3. Direct Binding & Activation Akt Akt PDK1->Akt 6. Phosphorylation pAkt p-Akt (Active) Akt->pAkt Downstream Downstream Signaling (Cell Survival, Growth) pAkt->Downstream 7. Activation Troubleshooting_Workflow start Start: this compound Solubility Issue check_protocol Have you followed the recommended reconstitution protocol? (Warming, Sonication) start->check_protocol reconstitute_again Re-attempt reconstitution using the recommended protocol check_protocol->reconstitute_again No check_solvent What is your solvent? check_protocol->check_solvent Yes reconstitute_again->check_solvent aqueous_buffer Aqueous Buffer (e.g., PBS, Media) check_solvent->aqueous_buffer Aqueous organic_solvent Organic Solvent (e.g., DMSO) check_solvent->organic_solvent Organic check_precipitation Does precipitate form upon dilution into aqueous buffer? aqueous_buffer->check_precipitation prepare_stock Prepare a concentrated stock in DMSO first organic_solvent->prepare_stock dilute_stock Serially dilute the stock into the final aqueous buffer prepare_stock->dilute_stock dilute_stock->check_precipitation reduce_concentration Try a lower final concentration check_precipitation->reduce_concentration Yes success Success: Soluble check_precipitation->success No test_simpler_buffer Test solubility in a simpler buffer (e.g., sterile water) to identify problematic components reduce_concentration->test_simpler_buffer reduce_concentration->success If successful test_simpler_buffer->success If successful fail Issue Persists: Consult Technical Support test_simpler_buffer->fail

References

Technical Support Center: Troubleshooting 740 Y-P Inactivity in PI3K Activation Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering a lack of PI3K activation when using the phosphopeptide activator 740 Y-P.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: My this compound treatment is not leading to PI3K activation. What are the most common reasons for this?

Answer: Failure to observe PI3K activation with this compound can stem from several factors, ranging from reagent handling to the specifics of the experimental system. Here are the primary areas to investigate:

  • Reagent Integrity and Handling:

    • Improper Storage: this compound is a phosphopeptide and should be stored at -20°C to prevent degradation.[1]

    • Solubility Issues: The peptide has limited solubility. Ensure it is fully dissolved before use. It can be dissolved in DMSO or sterile water.[1][2] For stock solutions in DMSO, use fresh, anhydrous DMSO, as absorbed moisture can reduce solubility.[2] Gentle warming to 37°C or sonication may be required to achieve complete dissolution.[1][3][4]

    • Peptide Degradation: Repeated freeze-thaw cycles can degrade the peptide. Aliquot the stock solution upon initial preparation to minimize this.

  • Experimental Conditions:

    • Suboptimal Concentration: The effective concentration of this compound is cell-type dependent. If the concentration is too low, it may not be sufficient to trigger a detectable signal. A dose-response experiment is recommended.

    • Incorrect Incubation Time: The kinetics of PI3K activation can be rapid. You may be missing the peak activation window. A time-course experiment (e.g., 15 min, 30 min, 1h, 2h) is crucial for determining the optimal treatment duration for your specific cell line.

    • Cell Line Specifics: Not all cell lines will respond equally to this compound. The endogenous levels of the p85 regulatory subunit of PI3K can influence the magnitude of the response.

    • Serum Starvation: For many cell culture experiments, serum starvation is a critical step to reduce basal PI3K activity before stimulation. High basal activity can mask the effect of this compound.

  • Detection Method:

    • Antibody Issues: The primary antibody used for detecting phosphorylation events (e.g., p-Akt or p-PI3K p85) may not be sensitive enough or may be non-functional. Always include positive and negative controls to validate your antibody's performance.

    • Lysate Preparation: Ensure that phosphatase inhibitors are included in your lysis buffer to preserve the phosphorylation status of your target proteins.

Question 2: How does this compound activate the PI3K pathway?

Answer: this compound is a cell-permeable phosphopeptide designed to mimic the phosphorylated tyrosine residue (Y740) of the Platelet-Derived Growth Factor Receptor (PDGFR). This phosphopeptide directly binds to the SH2 domains of the p85 regulatory subunit of Class IA PI3K.[1][5] This binding event relieves the inhibitory action of p85 on the p110 catalytic subunit, leading to the activation of PI3K. Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors like PDK1 and Akt, leading to a cascade of phosphorylation events.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PIP2 PIP2 PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits 740_YP This compound PI3K PI3K (p85/p110) 740_YP->PI3K Binds p85 SH2 & Activates PI3K->PIP2 Phosphorylates PDK1->Akt Phosphorylates pAkt p-Akt (Active) Downstream Downstream Signaling pAkt->Downstream Cell Survival, Growth, etc.

Caption: PI3K signaling pathway activated by this compound.

Question 3: Are there any known experimental conditions where this compound is ineffective?

Answer: Yes, some studies have reported contexts where this compound may not produce the expected activation of PI3K. For instance, in engineered heart tissues, the presence of insulin prevented this compound from inducing sustained PI3K phosphorylation.[6][7] This suggests the possibility of negative feedback loops or interfering mechanisms when other signaling pathways (like the insulin receptor pathway) are concurrently activated.[6] If your experimental setup involves co-treatment with growth factors or other stimuli, consider potential pathway crosstalk as a reason for the lack of a robust response to this compound alone.

Question 4: What are the recommended concentrations and incubation times for this compound?

Answer: The optimal conditions are highly dependent on the cell type and the specific biological question. However, published literature provides a general range to start with. It is strongly recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your system.

Quantitative Data Summary

ParameterIn Vitro (Cell Culture)In Vivo (Rodent Models)
Working Concentration / Dose 10 µM - 50 µg/mL1 µg - 20 µg (intrathecal)[1] / 10 mg/kg (intraperitoneal)[1]
Example Concentrations 20 µM in MNT-1 cells[3]10 mg/kg in a rat model of Alzheimer's disease[1]
30 µM in PC12 cells[1]
50 µg/mL in NIH 3T3 cells[2]
Typical Incubation Time 15 minutes to 48 hoursChronic (e.g., 6 weeks)[1]
Solvents DMSO[1][2], Water[1]10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline[1]
Storage Powder: -20°C for up to 3 years[1]. In solvent: -80°C for up to 1 year[1].N/A

Experimental Protocols & Workflow

A common method to assess PI3K pathway activation is to measure the phosphorylation of downstream targets, most notably Akt at Serine 473 (Ser473) or Threonine 308 (Thr308).

Protocol: Western Blot for Phospho-Akt (Ser473)
  • Cell Culture and Treatment:

    • Plate cells to achieve 70-80% confluency on the day of the experiment.

    • Serum-starve the cells for 4-16 hours (duration depends on cell type) to reduce basal signaling.

    • Prepare a fresh dilution of this compound in serum-free media.

    • Treat cells with varying concentrations of this compound for your desired time points. Include an untreated (vehicle) control.

  • Cell Lysis:

    • Aspirate media and wash cells once with ice-cold PBS.

    • Lyse cells on ice using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples (e.g., 20-30 µg per lane).

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against Phospho-Akt (Ser473) overnight at 4°C. Recommended antibody dilutions can be found on the manufacturer's datasheet.

    • Wash the membrane 3 times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3 times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, strip the membrane and re-probe with an antibody for total Akt.

Troubleshooting Workflow

Troubleshooting_Workflow Start No PI3K Activation Observed Check_Reagent Step 1: Verify Reagent - Check storage (-20°C) - Prepare fresh stock - Ensure complete solubility (sonicate/warm if needed) Start->Check_Reagent Check_Experiment Step 2: Optimize Experiment - Perform dose-response - Perform time-course - Confirm serum starvation Check_Reagent->Check_Experiment If problem persists Success Problem Resolved Check_Reagent->Success Check_Detection Step 3: Validate Detection - Run positive control (e.g., IGF-1) - Check antibody datasheets - Confirm phosphatase inhibitors in lysis buffer Check_Experiment->Check_Detection If problem persists Check_Experiment->Success Issue Found Consult Step 4: Consider Advanced Issues - Pathway crosstalk? - Cell line suitable? - Consult literature for your specific model Check_Detection->Consult If problem persists Check_Detection->Success Issue Found Consult->Success Issue Found

References

Technical Support Center: Optimizing 740 Y-P Incubation for Maximal Akt Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing the PI3K activator 740 Y-P to achieve maximal Akt phosphorylation. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it activate Akt?

A1: this compound is a cell-permeable phosphopeptide that acts as a potent activator of phosphoinositide 3-kinase (PI3K).[1] It functions by mimicking the phosphorylated tyrosine residues on activated growth factor receptors. Specifically, this compound binds with high affinity to the SH2 domains of the p85 regulatory subunit of PI3K.[2] This binding relieves the inhibitory constraint of p85 on the p110 catalytic subunit, leading to the activation of PI3K. Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt (also known as Protein Kinase B) to the plasma membrane, where it is subsequently phosphorylated and activated.

Q2: What is the recommended concentration of this compound to use?

A2: The optimal concentration of this compound can vary depending on the cell type and experimental conditions. However, published studies have successfully used concentrations in the range of 20-50 µg/ml.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.

Q3: How long should I incubate my cells with this compound to see maximal Akt phosphorylation?

A3: The kinetics of Akt phosphorylation are typically rapid and transient. While some studies have used this compound for longer durations (e.g., 2 to 24 hours) to observe downstream effects like mitogenesis or changes in gene expression, the peak of Akt phosphorylation is expected to occur much earlier.[1] Based on studies with other PI3K activators and growth factors, maximal Akt phosphorylation is typically observed between 15 and 60 minutes of stimulation. To determine the precise optimal time for your experimental system, it is highly recommended to perform a time-course experiment (e.g., 0, 5, 15, 30, 60, 120 minutes).

Q4: Which phosphorylation sites on Akt are important for its activation?

A4: Full activation of Akt requires phosphorylation at two key residues: Threonine 308 (Thr308) in the activation loop and Serine 473 (Ser473) in the C-terminal hydrophobic motif.[3] Phosphorylation at Thr308 is mediated by PDK1, while Ser473 is primarily phosphorylated by the mTORC2 complex. Both phosphorylation events are crucial for maximal kinase activity.

Experimental Protocols and Data

Protocol: Time-Course Analysis of this compound-Induced Akt Phosphorylation

This protocol provides a general framework for determining the optimal incubation time for maximal Akt phosphorylation in your cell line of interest.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Serum-free medium

  • This compound peptide

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total Akt, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Starvation:

    • Plate cells and grow to 70-80% confluency.

    • Serum-starve the cells for 4-16 hours prior to treatment to reduce basal Akt phosphorylation. The duration of starvation should be optimized for your cell line.

  • This compound Treatment:

    • Prepare a working solution of this compound in serum-free medium at the desired final concentration (e.g., 20 µg/ml).

    • Treat the cells for various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes). The "0 minute" time point serves as the untreated control.

  • Cell Lysis:

    • At each time point, wash the cells once with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein concentration for all samples.

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-Akt (Ser473), phospho-Akt (Thr308), and total Akt overnight at 4°C. A loading control antibody should also be used on the same or a parallel blot.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for phospho-Akt and total Akt.

    • Normalize the phospho-Akt signal to the total Akt signal for each time point.

    • Plot the normalized phospho-Akt levels against time to determine the point of maximal phosphorylation.

Expected Quantitative Data
Incubation Time (minutes)Normalized p-Akt (Ser473) / Total Akt (Arbitrary Units)
01.0
53.5
158.2
3012.5
607.8
1202.1

Note: These values are illustrative and the actual magnitude and kinetics will vary between cell types and experimental conditions.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or Weak Phospho-Akt Signal 1. Suboptimal incubation time.Perform a time-course experiment (5, 15, 30, 60, 120 min) to identify the peak phosphorylation time.
2. Inactive this compound peptide.Ensure proper storage and handling of the peptide. Test a fresh aliquot.
3. Insufficient protein loading.Increase the amount of protein loaded on the gel (30-50 µg).
4. Inefficient antibody.Use a validated phospho-Akt antibody from a reputable supplier. Check the recommended antibody concentration and blocking conditions (BSA is often preferred over milk for phospho-antibodies).
5. Phosphatase activity during lysis.Ensure that lysis buffer contains fresh and effective phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate). Keep samples on ice at all times.
High Background on Western Blot 1. Insufficient blocking.Increase blocking time to 1-2 hours or try a different blocking agent (e.g., 5% BSA in TBST).
2. Antibody concentration too high.Titrate the primary and secondary antibody concentrations.
3. Insufficient washing.Increase the number and duration of washes with TBST.
Inconsistent Results 1. Variation in cell confluency.Ensure that cells are at a consistent confluency for all experiments.
2. Inconsistent serum starvation.Standardize the duration of serum starvation.
3. Variation in this compound treatment.Ensure accurate and consistent preparation and application of the this compound solution.

Visualizations

Signaling Pathway of this compound-Induced Akt Phosphorylation

G cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm 740_YP This compound PI3K PI3K (p85/p110) 740_YP->PI3K Binds to p85 subunit PIP2 PIP2 PI3K->PIP2 Activates PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Recruits to membrane PDK1 PDK1 PDK1->Akt Phosphorylates Thr308 mTORC2 mTORC2 mTORC2->Akt Phosphorylates Ser473 pAkt p-Akt (Thr308, Ser473) Akt->pAkt Downstream Downstream Targets pAkt->Downstream

Caption: Signaling cascade initiated by this compound leading to Akt phosphorylation.

Experimental Workflow for Time-Course Analysis```dot

G A 1. Seed and Culture Cells (70-80% confluency) B 2. Serum Starve Cells (4-16 hours) A->B C 3. Treat with this compound (Time points: 0, 5, 15, 30, 60, 120 min) B->C D 4. Lyse Cells and Quantify Protein C->D E 5. Western Blot Analysis (p-Akt, Total Akt, Loading Control) D->E F 6. Densitometry and Data Analysis E->F G 7. Determine Optimal Incubation Time F->G

Caption: Troubleshooting flowchart for weak phospho-Akt signal.

References

Technical Support Center: Addressing Off-Target Effects of 740 Y-P in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 740 Y-P, a cell-permeable phosphopeptide activator of Phosphoinositide 3-kinase (PI3K). This guide focuses on identifying and mitigating potential off-target effects in cellular assays to ensure data accuracy and reliability.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a cell-permeable phosphopeptide designed to mimic the phosphorylated tyrosine residue (Y740) of the Platelet-Derived Growth Factor Receptor (PDGFR). This phosphopeptide directly binds with high affinity to the SH2 domains of the p85 regulatory subunit of PI3K, leading to the activation of the PI3K/Akt signaling pathway.[1][2][3][4] Its ability to stimulate mitogenesis is highly specific and not a general feature of cell-permeable SH2 domain-binding peptides.[1]

Q2: What are the known on-target effects of this compound in cellular assays?

A2: The primary on-target effect of this compound is the activation of the PI3K/Akt signaling cascade. This can result in various downstream cellular responses, including:

  • Increased cell survival and proliferation.[3]

  • Stimulation of mitogenesis.[1][3]

  • Enhanced glucose uptake and metabolism.

  • Modulation of apoptosis.[5]

Q3: Are there any known off-target effects of this compound?

A3: While this compound is designed for high specificity towards the p85 subunit of PI3K, the potential for off-target interactions, though not widely reported, should be considered.[1] Off-target effects could theoretically arise from the phosphopeptide interacting with other proteins containing SH2 domains or other phosphotyrosine-binding domains. It is crucial to perform rigorous control experiments to validate that the observed cellular phenotype is a direct result of PI3K activation.

Q4: What are the recommended working concentrations and treatment times for this compound?

A4: The optimal concentration and incubation time for this compound are cell-type dependent and should be determined empirically. However, published studies provide a general range to start with.

Cell Line/ModelConcentrationTreatment TimeObserved EffectReference
Human Melanoma MNT-1 Cells20 µM24 hoursReduced number of M6PR-positive vacuoles[2][5]
U251 Glioblastoma Cells10 µMNot SpecifiedActivation of PI3K/Akt pathway[6]
C2 Muscle Cells50 µg/mL48 hoursStimulation of mitogenesis[4]
Rat Cerebellar Granule NeuronsNot SpecifiedNot SpecifiedPromotes cell survival[3]
NIH 3T3 Cells50 µg/mL2 hoursPI3K activation[1]

Q5: How should I prepare and store this compound?

A5: this compound is typically soluble in water or DMSO.[1][4] For stock solutions, it is recommended to dissolve in DMSO and store at -20°C for several months.[5] For aqueous solutions, it is best to prepare them fresh for each experiment. Some suppliers suggest that for limited solubility, warming the tube at 37°C for 10 minutes or using an ultrasonic bath may help.[5]

Troubleshooting Guide: Differentiating On-Target vs. Off-Target Effects

This guide provides a systematic approach to troubleshooting unexpected or inconsistent results and to confirm that the observed effects of this compound are mediated through PI3K activation.

Issue 1: Unexpected or inconsistent cellular phenotype observed after this compound treatment.

This workflow helps determine if the observed phenotype is due to on-target PI3K activation or a potential off-target effect.

G A Start: Unexpected Phenotype B Step 1: Verify PI3K Pathway Activation (Western Blot for p-Akt, etc.) A->B C Pathway Activated? B->C D Yes C->D   E No C->E   F Step 2: Use PI3K Inhibitor Control (e.g., LY294002, Wortmannin) D->F M Troubleshoot Reagent/Protocol E->M G Phenotype Rescued? F->G H Yes G->H   I No G->I   J Conclusion: Likely On-Target Effect H->J K Step 3: Investigate Off-Target Binding (CETSA, Immunoprecipitation) I->K L Conclusion: Likely Off-Target Effect K->L

Caption: Troubleshooting workflow for unexpected phenotypes.

Issue 2: High background or variable results in downstream assays.

This can be caused by issues with reagent quality, experimental technique, or underlying off-target effects.

G A Start: High Background/Variability B Step 1: Confirm Reagent Integrity (Check storage, handling, and solubility) A->B C Step 2: Optimize Assay Conditions (Titrate this compound concentration, optimize incubation time) B->C D Step 3: Include Proper Controls (Vehicle control, inactive peptide control) C->D E Step 4: Validate Target Engagement (Cellular Thermal Shift Assay - CETSA) D->E F Conclusion: On-Target Engagement Confirmed E->F Positive Result G Conclusion: Potential Off-Target or Assay Issue E->G Negative/Ambiguous Result

Caption: Workflow for addressing high background and variability.

Experimental Protocols

Protocol 1: Western Blot for PI3K/Akt Pathway Activation

This protocol is to confirm the on-target activity of this compound by detecting the phosphorylation of Akt, a key downstream effector of PI3K.

Materials:

  • Cells of interest

  • This compound

  • PI3K inhibitor (e.g., LY294002 or Wortmannin) as a negative control

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with this compound at the desired concentration and time. Include a vehicle control (e.g., DMSO) and a co-treatment group with a PI3K inhibitor.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

  • Protein Quantification: Determine protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities for phospho-Akt and normalize to total Akt and the loading control. A significant increase in the p-Akt/total Akt ratio upon this compound treatment, which is reversed by a PI3K inhibitor, confirms on-target activity.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify the direct binding of this compound to its target in a cellular context by assessing changes in the thermal stability of the target protein upon ligand binding.

Materials:

  • Cells of interest

  • This compound

  • PBS

  • Thermal cycler

  • Lysis buffer with protease inhibitors

Procedure:

  • Cell Treatment: Treat cells with this compound or vehicle control for the desired time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes.

  • Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the levels of the p85 subunit of PI3K by Western blot.

  • Analysis: A shift in the melting curve of p85 to a higher temperature in the presence of this compound indicates direct binding and stabilization, confirming target engagement.

Protocol 3: Immunoprecipitation (IP) to Confirm p85 Binding

This protocol can be used to demonstrate the direct interaction between this compound (if biotinylated) and the p85 subunit of PI3K.

Materials:

  • Biotinylated this compound

  • Cells of interest

  • Lysis buffer

  • Anti-p85 antibody or Streptavidin-conjugated beads

  • Protein A/G magnetic beads (if using anti-p85)

Procedure:

  • Cell Treatment and Lysis: Treat cells with biotinylated this compound and lyse as described for Western blotting.

  • Immunoprecipitation:

    • Option A (Pull-down with Streptavidin): Incubate the cell lysate with streptavidin-conjugated beads to pull down the biotinylated this compound and its binding partners.

    • Option B (IP with anti-p85): Incubate the cell lysate with an anti-p85 antibody, followed by incubation with Protein A/G magnetic beads to pull down p85 and its interactors.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binders.

  • Elution and Western Blot: Elute the bound proteins from the beads and analyze by Western blot using an anti-p85 antibody (for Option A) or an anti-biotin antibody/streptavidin-HRP (for Option B).

  • Analysis: Detection of p85 in the streptavidin pull-down or biotin in the p85 immunoprecipitate confirms the interaction.

Signaling Pathway Visualization

The following diagram illustrates the intended on-target signaling pathway of this compound and a hypothetical off-target interaction.

G cluster_0 On-Target Pathway cluster_1 Potential Off-Target Pathway A This compound B p85 (PI3K subunit) A->B Binds G Other SH2 Domain Containing Protein A->G Binds C p110 (PI3K subunit) B->C Activates D PIP2 -> PIP3 C->D E Akt Activation D->E F Downstream Effects (Survival, Proliferation) E->F H Alternative Signaling Cascade G->H I Unintended Cellular Response H->I

Caption: On-target vs. potential off-target signaling of this compound.

References

how to handle limited solubility of 740 Y-P for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical support for handling the limited solubility of 740 Y-P, a cell-permeable phosphopeptide activator of PI 3-kinase (PI3K).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a cell-permeable synthetic phosphopeptide that acts as an activator of Phosphoinositide 3-kinase (PI3K).[1][2][3][4][5][6][7] It functions by binding with high affinity to the p85 subunit of PI3K, mimicking the effect of activated growth factor receptors.[3][6] This activation of the PI3K/Akt signaling pathway is crucial for various cellular processes, including cell survival, proliferation, and vesicular trafficking.[2][5][7]

Q2: What are the recommended solvents for dissolving this compound?

The recommended solvents for this compound are sterile water and dimethyl sulfoxide (DMSO).[1][2][5][8] It is reported to be insoluble in ethanol.[1][2] For in vivo studies, a formulation containing DMSO, PEG300, Tween-80, and saline can be used.[4][8]

Q3: What does "limited solubility" mean for this compound?

"Limited solubility" means that this compound may not readily dissolve at high concentrations, and the maximum achievable concentration can vary depending on the solvent and the specific batch of the compound. While some suppliers report solubility in water at 1 mg/mL, others suggest higher concentrations are achievable with specific techniques.[1][2][5] In DMSO, the solubility is significantly higher.[1][2][8]

Q4: How can I improve the dissolution of this compound?

To improve the dissolution of this compound, especially in aqueous solutions, the following techniques are recommended:

  • Warming: Gently warm the solution at 37°C for 10 minutes.[2][7]

  • Sonication: Use an ultrasonic bath to agitate the solution.[2][5][7][8]

  • pH Adjustment: Adjusting the pH of the water with HCl may improve solubility.[8]

  • Fresh Solvents: For DMSO, it is crucial to use fresh, anhydrous DMSO as it can absorb moisture, which reduces the solubility of the compound.[1]

Q5: Can I store this compound in solution?

It is generally not recommended to store this compound in solution for long periods.[2] If storage is necessary, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[2][6][7] It is best to use the solution immediately after preparation for optimal results.[1]

Q6: What are the typical working concentrations for this compound?

The working concentration of this compound can vary depending on the cell type and experimental design. Published studies have used concentrations ranging from 1 µg/mL to 50 µg/mL.[6] A common concentration used in cell culture experiments is 10-20 µM.[2][3][5][7]

Troubleshooting Guide

Problem: My this compound is not dissolving in water at the desired concentration.

  • Solution 1: Physical Assistance: Gently warm the vial at 37°C for 10 minutes and/or place it in an ultrasonic bath for a short period.[2][7] These methods can help break up any precipitate and increase the rate of dissolution.

  • Solution 2: Check the Lot-Specific Solubility: The solubility of this compound can vary between batches. Always refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific solubility data.[9]

  • Solution 3: Switch to an Organic Solvent: If a higher concentration is required than what is achievable in water, consider preparing a concentrated stock solution in fresh, anhydrous DMSO.[1][8] You can then dilute this stock into your aqueous experimental medium. Be sure that the final concentration of DMSO is not toxic to your cells.

Problem: I see precipitation in my this compound stock solution after storage.

  • Solution 1: Re-dissolve: Before use, bring the stock solution to room temperature and check for any precipitate. If present, you can try to re-dissolve it by warming the vial to 37°C or sonicating.[2][7]

  • Solution 2: Prepare Fresh Solutions: To ensure the accuracy of your experimental results, it is highly recommended to prepare fresh solutions of this compound for each experiment.[1]

Problem: I need to prepare this compound for an in vivo experiment.

  • Solution: For in vivo applications, a common formulation is a mixture of co-solvents. One such formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4][8] The components should be added sequentially and mixed thoroughly.

Quantitative Data Summary

SolventReported Solubility
Water1 mg/mL[9], 4.87 mg/mL[2], 5.5 mg/mL (with HCl)[8], 8 mg/mL[1], 20 mg/mL (with ultrasound)[5]
DMSO50 mg/mL[8], 100 mg/mL[1], ≥163.54 mg/mL[2]
EthanolInsoluble[1][2]
In vivo Formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)≥ 2.5 mg/mL[4], 2 mg/mL[8]

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL Stock Solution in Water

  • Bring the vial of this compound powder to room temperature.

  • Add the appropriate volume of sterile, deionized water to the vial to achieve a final concentration of 1 mg/mL.

  • Vortex the vial briefly to mix.

  • If the compound does not fully dissolve, warm the vial at 37°C for 10 minutes and/or sonicate in an ultrasonic bath for 5-10 minutes.

  • Visually inspect the solution to ensure there is no precipitate before use.

  • For best results, use the solution immediately. If storage is required, aliquot and store at -20°C for a short period.

Protocol 2: Preparation of a 10 mM Stock Solution in DMSO

  • Bring the vial of this compound powder (M.Wt: 3270.72) to room temperature.

  • Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve a final concentration of 10 mM.

  • Vortex the vial until the powder is completely dissolved. Gentle warming or sonication can be used if necessary.

  • Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Visualizations

PI3K_Signaling_Pathway 740_YP This compound p85 p85 Subunit 740_YP->p85 PI3K PI3K Activation p85->PI3K PIP3 PIP3 PI3K->PIP3  Converts PIP2 PIP2 Akt Akt Phosphorylation PIP3->Akt Cell_Response Cellular Responses (Survival, Proliferation) Akt->Cell_Response

Caption: PI3K/Akt signaling pathway activated by this compound.

Solubilization_Workflow cluster_prep Preparation cluster_troubleshoot Troubleshooting Start This compound Powder Add_Solvent Add Solvent (Water or DMSO) Start->Add_Solvent Vortex Vortex Add_Solvent->Vortex Check_Dissolution Complete Dissolution? Vortex->Check_Dissolution Warm Warm to 37°C Check_Dissolution->Warm No Ready Solution Ready for Use Check_Dissolution->Ready Yes Sonicate Sonicate Warm->Sonicate Sonicate->Check_Dissolution

Caption: Experimental workflow for solubilizing this compound.

References

tips for dissolving 740 Y-P powder for stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and dissolution of 740 Y-P powder for the preparation of stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cell-permeable phosphopeptide that acts as an activator of phosphoinositide 3-kinase (PI3K).[1][2][3] It functions by binding with high affinity to the p85 subunit of the PI3K enzyme, thereby stimulating its kinase activity. The activation of the PI3K/AKT signaling pathway is crucial for various cellular processes, including cell survival, growth, and proliferation.[1]

Q2: What are the recommended solvents for dissolving this compound powder?

The most common solvents for dissolving this compound are water and dimethyl sulfoxide (DMSO).[2][3][4] The choice of solvent may depend on the specific requirements of your experiment. For most in vitro cell-based assays, DMSO is a suitable choice. For applications requiring an aqueous solution, sterile water can be used.

Q3: What is the recommended storage condition for the this compound powder and its stock solutions?

  • Powder: Store the lyophilized this compound powder at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).[5] It is advisable to keep the powder in a sealed container, protected from moisture and light.[5]

  • Stock Solutions: Once dissolved, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1][5] Store the aliquots at -20°C or -80°C. In solvent, this compound is stable for up to 1 month at -20°C and up to 6 months at -80°C.[2][5]

Troubleshooting Guide

Issue: The this compound powder is not dissolving completely.

  • Solution 1: Use Physical Dissolution Aids. To aid dissolution, gentle warming of the solution to 37°C for about 10 minutes can be effective.[1] Additionally, vortexing the solution or using an ultrasonic bath can help to break up any clumps and facilitate complete dissolution.[1][2]

  • Solution 2: Ensure Solvent Purity. For DMSO stock solutions, it is crucial to use fresh, anhydrous DMSO. Moisture-absorbing DMSO can significantly reduce the solubility of this compound.[3]

  • Solution 3: Sequential Solvent Addition. When preparing co-solvent formulations, add the solvents sequentially. Ensure the powder is fully dissolved in the first solvent before adding the next.[4]

Issue: The prepared stock solution appears cloudy or has precipitates.

  • Solution 1: Check for Saturation. The concentration of your stock solution may have exceeded the solubility limit of the solvent. Refer to the solubility data table below to ensure you are working within the recommended concentration range.

  • Solution 2: Re-dissolve Precipitates. If precipitates form after storage, especially at low temperatures, you can try to re-dissolve them by warming the vial to 37°C and vortexing or sonicating as described above.

  • Solution 3: Prepare a Fresh Solution. If the precipitate does not dissolve, it is best to prepare a fresh stock solution to ensure accurate concentration and activity in your experiments.

Quantitative Data Summary

The solubility of this compound can vary slightly between different batches and suppliers. The following table summarizes the reported solubility data for easy comparison.

SolventReported SolubilityMolar Concentration (mM)Notes
Water1 mg/mL[6]~0.31 mM-
Water5.5 mg/mL~1.68 mMpH adjustment with HCl may be required.[4]
Water8 mg/mL[3]~2.45 mM-
Water10 mg/mL[2]~3.06 mMUltrasonic treatment is recommended.[2]
DMSO50 mg/mL[4]~15.29 mMSonication is recommended.[4]
DMSO100 mg/mL[3]~30.57 mMUse fresh, anhydrous DMSO.[3]
DMSO164 mg/mL[3]~50.14 mMUse fresh, anhydrous DMSO.[3]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline2 mg/mL[4]~0.61 mMSonication is recommended.[4]

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a detailed methodology for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Pre-warm the this compound powder: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Calculate the required volume of DMSO: The molecular weight of this compound is approximately 3270.72 g/mol . To prepare a 10 mM stock solution, you will need to dissolve 3.27 mg of this compound in 100 µL of DMSO. Adjust the amounts based on the quantity of powder you have.

  • Add DMSO to the powder: Carefully add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Facilitate dissolution:

    • Vortex the solution for 1-2 minutes.

    • If the powder is not fully dissolved, place the vial in an ultrasonic water bath for 5-10 minutes.

    • If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.

  • Visually inspect the solution: Ensure the solution is clear and free of any visible particulates.

  • Aliquot for storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.

  • Store appropriately: Store the aliquots at -20°C or -80°C, protected from light.

Visualizations

Dissolving_740YP_Troubleshooting cluster_start Start cluster_process Dissolution Process cluster_check Quality Check cluster_outcome Outcome start This compound Powder add_solvent Add Recommended Solvent (e.g., DMSO, Water) start->add_solvent dissolution_aids Apply Physical Aids: - Vortex - Sonicate - Warm to 37°C add_solvent->dissolution_aids check_solution Is the solution clear? dissolution_aids->check_solution success Stock Solution Ready Aliquot and Store at -20°C/-80°C check_solution->success Yes troubleshoot Troubleshoot: - Check Solvent Purity - Verify Concentration - Review Protocol check_solution->troubleshoot No

Caption: Troubleshooting workflow for dissolving this compound powder.

PI3K_Signaling_Pathway YP740 This compound p85 p85 Subunit YP740->p85 Binds to PI3K PI3K Activation p85->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 AKT AKT Activation PIP3->AKT Cell_Processes Cellular Processes: - Survival - Growth - Proliferation AKT->Cell_Processes

References

Technical Support Center: Refining 740 Y-P Dosage for Specific Cell Types

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 740 Y-P, a cell-permeable phosphopeptide activator of phosphoinositide 3-kinase (PI3K). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to assist in refining this compound dosage for your specific cell types.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a cell-permeable phosphopeptide that acts as a potent activator of PI3K.[1] Its mechanism of action involves binding with high affinity to the SH2 domains of the p85 regulatory subunit of PI3K, which relieves its inhibition on the p110 catalytic subunit and initiates downstream signaling.[2][3] This activation of the PI3K/Akt signaling pathway plays a crucial role in various cellular processes, including cell growth, proliferation, survival, and metabolism.[1][4]

Q2: What is the recommended starting concentration for this compound?

A2: The optimal concentration of this compound is highly cell-type dependent. It is recommended to perform a dose-response experiment to determine the ideal concentration for your specific cell line. However, based on published literature, a general starting range is between 10 µM and 50 µg/mL. Refer to the table below for concentrations used in various cell lines.

Q3: How should I prepare and store this compound?

A3: this compound has limited solubility in aqueous solutions.[1] For stock solutions, it is recommended to dissolve it in DMSO.[5] To aid dissolution, you can warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath.[1] Stock solutions can be stored at -20°C for several months.[1] For working solutions, dilute the stock in your desired cell culture medium immediately before use.

Recommended Starting Concentrations of this compound for Various Cell Types

Cell LineCell TypeRecommended Starting ConcentrationIncubation TimeReference
MNT-1Human Melanoma20 µM24 hours[1][6]
U251Human Glioblastoma10 µM24, 48, 72 hours[7]
NIH 3T3Mouse Embryonic Fibroblast50 µg/mL2 hours[5]
C2Mouse Muscle Myoblast50 µg/mL48 hours[8]
PC12Rat Pheochromocytoma30 µM24 hours[9]
Cerebellar Granule CellsRat Primary NeuronsNot specified, dose-dependentNot specified[1]
HeLaHuman Cervical Cancer12.5 - 200 µg/mL (in combination)48 hours

Experimental Protocols

Protocol 1: Determining Optimal this compound Dosage using MTT Cell Viability Assay

This protocol outlines the steps to determine the optimal concentration of this compound for your cell line by assessing cell viability.

Materials:

  • 96-well plates

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 0.1% NP40 in isopropanol with 4 mM HCl, or DMSO)

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium. Incubate for 6 to 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in serum-free media. Remove the culture medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.[7]

  • Formazan Formation: Incubate the plate at 37°C for 1 to 4 hours, or until a purple precipitate is visible.[7]

  • Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570-590 nm within 1 hour.

  • Data Analysis: Subtract the background absorbance from your readings and plot the cell viability against the this compound concentration to determine the optimal dosage.

Protocol 2: Western Blot Analysis of PI3K/Akt Pathway Activation

This protocol is for confirming the activation of the PI3K/Akt pathway by this compound by detecting the phosphorylation of Akt.

Materials:

  • 6-well plates

  • Your cell line of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer membrane (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the predetermined optimal concentration of this compound for the desired time. Include an untreated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a protein assay kit.

  • Sample Preparation: Mix the protein lysate with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.[10]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[11]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) diluted in blocking buffer overnight at 4°C with gentle agitation.[12]

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[12]

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.

Troubleshooting Guide

IssuePossible Cause(s)Solution(s)
Low or no cellular response to this compound - Suboptimal concentration of this compound.- Insufficient incubation time.- Degraded this compound.- Cell line is not responsive to PI3K activation.- Perform a dose-response and time-course experiment to determine the optimal conditions.- Ensure proper storage of this compound stock solution at -20°C. - Confirm the expression of PI3K subunits in your cell line.
Precipitation of this compound in culture medium - Limited solubility of this compound in aqueous solutions.- Prepare a high-concentration stock solution in DMSO.[5] - Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent toxicity.- Warm the tube and sonicate to aid dissolution when preparing the stock solution.[1]
High background in Western blot - Insufficient blocking.- Primary or secondary antibody concentration is too high.- Inadequate washing.- Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).- Titrate the antibody concentrations to find the optimal dilution.- Increase the number and/or duration of washing steps.
Inconsistent results in cell viability assays - Uneven cell seeding.- Edge effects in the 96-well plate.- Contamination.- Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Regularly check for and prevent microbial contamination.

Visualizing the Molecular Pathway and Experimental Workflow

PI3K/Akt Signaling Pathway Activated by this compound

PI3K_Akt_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm 740_YP_ext This compound 740_YP_int This compound 740_YP_ext->740_YP_int Cell Permeable p85 p85 (Regulatory Subunit) 740_YP_int->p85 Binds to SH2 domains p110 p110 (Catalytic Subunit) p85->p110 Relieves inhibition PIP2 PIP2 p110->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt_inactive Akt (inactive) PIP3->Akt_inactive Recruits PDK1->Akt_inactive Phosphorylates Akt_active Akt (active) Akt_inactive->Akt_active Downstream_Targets Downstream Targets (e.g., mTOR, GSK3β, FOXO) Akt_active->Downstream_Targets Phosphorylates Cellular_Responses Cellular Responses (Growth, Proliferation, Survival) Downstream_Targets->Cellular_Responses Regulates

Caption: this compound activates the PI3K/Akt signaling pathway.

Experimental Workflow for Optimizing this compound Dosage

Workflow cluster_planning Phase 1: Planning and Preparation cluster_optimization Phase 2: Dosage Optimization cluster_validation Phase 3: Pathway Activation Confirmation cluster_downstream Phase 4: Downstream Functional Assays Select_Cell_Line Select Target Cell Line Prepare_Stock Prepare this compound Stock Solution (in DMSO) Select_Cell_Line->Prepare_Stock Dose_Response Perform Dose-Response Experiment (e.g., MTT Assay) Prepare_Stock->Dose_Response Determine_Optimal_Conc Determine Optimal Concentration (EC50 or desired effect) Dose_Response->Determine_Optimal_Conc Treat_Cells Treat Cells with Optimal this compound Concentration Determine_Optimal_Conc->Treat_Cells Western_Blot Perform Western Blot for p-Akt/Akt Treat_Cells->Western_Blot Confirm_Activation Confirm PI3K/Akt Pathway Activation Western_Blot->Confirm_Activation Functional_Assays Perform Functional Assays (e.g., proliferation, migration, apoptosis) Confirm_Activation->Functional_Assays

Caption: Workflow for determining and validating the optimal this compound dosage.

References

Technical Support Center: Ensuring Consistent 740 Y-P Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure consistent 740 Y-P activity between batches in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a cell-permeable phosphopeptide designed to activate Phosphoinositide 3-kinase (PI3K).[1][2] It functions by binding with high affinity to the SH2 domains of the p85 regulatory subunit of PI3K.[2] This binding mimics the natural activation of PI3K by receptor tyrosine kinases, leading to the activation of the PI3K/Akt signaling pathway. This pathway is crucial for regulating various cellular processes, including cell growth, proliferation, survival, and metabolism.[3][4]

Q2: What are the common causes of variability when using this compound?

A2: Variability in this compound activity can arise from several factors:

  • Batch-to-Batch Purity and Integrity: Differences in the purity, solubility, and phosphorylation status of the this compound peptide between batches can significantly impact its activity.

  • Experimental Conditions: Variations in cell density, serum concentration in the media, and incubation times can alter the cellular response to this compound.

  • Reagent Handling and Storage: Improper storage of the this compound peptide can lead to degradation. Additionally, the activity of other reagents, such as cell culture media and serums, can influence results.

  • Phosphatase Activity: Incomplete inhibition of cellular phosphatases during cell lysis can lead to the dephosphorylation of downstream targets like Akt, resulting in an underestimation of this compound activity.[5][6]

  • Detection Method Sensitivity: The sensitivity and specificity of the antibodies used in downstream analysis, such as Western blotting, are critical for obtaining reliable data.

Q3: How can I verify the activity of a new batch of this compound?

A3: To verify the activity of a new batch, it is recommended to perform a side-by-side comparison with a previous batch that yielded expected results. A dose-response experiment assessing the phosphorylation of a key downstream target, such as Akt (at Ser473 or Thr308), via Western blot is a reliable method.[7] This will allow you to determine the optimal concentration of the new batch to achieve the desired biological effect.

Troubleshooting Guides

Issue 1: Reduced or No PI3K/Akt Pathway Activation

Symptoms:

  • Low or undetectable levels of phosphorylated Akt (p-Akt) or other downstream targets (e.g., p-GSK3β) following treatment with this compound.

  • Lack of expected biological response (e.g., increased cell survival or proliferation).

Possible Causes and Solutions:

Possible CauseRecommended Solution
Degraded this compound Ensure this compound is stored correctly at -20°C. Prepare fresh stock solutions in an appropriate solvent (e.g., water or DMSO) as recommended by the supplier.[1] Avoid repeated freeze-thaw cycles.
Suboptimal this compound Concentration Perform a dose-response experiment (e.g., 10-50 µM) to determine the optimal concentration for your cell type and experimental conditions.[4][8]
Insufficient Incubation Time Optimize the incubation time. A time-course experiment (e.g., 15, 30, 60, 120 minutes) can help identify the peak of Akt phosphorylation.
High Phosphatase Activity Include a potent phosphatase inhibitor cocktail in your cell lysis buffer.[5][6] Keep samples on ice throughout the lysis procedure.
Poor Antibody Performance Use a validated antibody for p-Akt. Check the antibody datasheet for recommended dilutions and blocking conditions. For phospho-specific antibodies, blocking with 5% BSA in TBST is often recommended over milk, as milk contains phosphoproteins that can cause high background.[6][9]
Low Protein Loading Ensure you are loading a sufficient amount of total protein (typically 20-50 µg) for Western blot analysis to detect p-Akt.[7]
Issue 2: Inconsistent Results Between Experiments

Symptoms:

  • High variability in the level of Akt phosphorylation or biological effect with the same batch of this compound across different experiments.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inconsistent Cell Culture Conditions Standardize cell seeding density, passage number, and serum starvation protocols. Serum contains growth factors that can activate the PI3K/Akt pathway, so serum starvation prior to this compound treatment is often necessary to reduce basal signaling.
Variability in Reagent Preparation Prepare fresh dilutions of this compound for each experiment from a concentrated stock. Ensure all other reagents are within their expiration dates and stored correctly.
Technical Variability in Western Blotting Standardize all steps of the Western blotting protocol, including protein quantification, gel electrophoresis, transfer, antibody incubation times, and washing steps. Use a consistent loading control (e.g., total Akt, GAPDH, or β-actin) to normalize for protein loading.

Experimental Protocols

Protocol: Assessment of this compound Activity by Western Blot for p-Akt (Ser473)
  • Cell Culture and Treatment:

    • Plate cells at a consistent density and allow them to adhere overnight.

    • If necessary, serum-starve the cells for 4-6 hours to reduce basal PI3K/Akt signaling.

    • Treat cells with the desired concentration of this compound for the optimized duration. Include a vehicle-treated control.

  • Cell Lysis:

    • Wash cells once with ice-cold PBS.

    • Lyse cells on ice with RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[5][6]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford).

  • Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Denature samples by heating at 95°C for 5 minutes.

    • Load 20-50 µg of protein per lane on an SDS-PAGE gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane for 1 hour at room temperature with 5% BSA in TBST.[6][9]

    • Incubate the membrane with a primary antibody against p-Akt (Ser473) (e.g., Cell Signaling Technology #4060) overnight at 4°C, following the manufacturer's recommended dilution.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To normalize, strip the membrane and re-probe for total Akt or a loading control protein.

Visualizations

PI3K_Signaling_Pathway cluster_PI3K PI3K Holoenzyme RTK Receptor Tyrosine Kinase (RTK) p85 p85 RTK->p85 Natural Activation YP_740 This compound YP_740->p85 Binds to SH2 domain p110 p110 p85->p110 Activates PI3K PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates pAkt p-Akt PDK1->pAkt Downstream Downstream Cellular Responses (Growth, Survival, etc.) pAkt->Downstream Troubleshooting_Workflow Start Inconsistent or Low This compound Activity Check_Peptide Verify this compound Integrity (Storage, Fresh Aliquots) Start->Check_Peptide Dose_Response Perform Dose-Response Experiment (p-Akt) Check_Peptide->Dose_Response If integrity is confirmed Check_Lysis Optimize Lysis Buffer (Add Phosphatase Inhibitors) Dose_Response->Check_Lysis If still low activity Result_OK Activity Restored Dose_Response->Result_OK If activity is now optimal Check_WB Review Western Blot Protocol (Blocking, Antibodies, Loading) Check_Lysis->Check_WB Check_Lysis->Result_OK If resolved Check_Cells Standardize Cell Culture (Density, Passage, Starvation) Check_WB->Check_Cells Check_WB->Result_OK If resolved Check_Cells->Result_OK If resolved Result_Bad Issue Persists Check_Cells->Result_Bad If unresolved Contact_Support Contact Vendor's Technical Support Result_Bad->Contact_Support

References

Validation & Comparative

Validating the PI3K Activating Effect of 740 Y-P: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the phosphopeptide 740 Y-P as a tool for activating the Phosphoinositide 3-kinase (PI3K) pathway. We will explore its efficacy in relation to other common PI3K activators and provide detailed experimental protocols for its use. This information is intended for researchers, scientists, and drug development professionals working on PI3K signaling.

Introduction to this compound

This compound is a synthetic phosphopeptide designed to mimic the activated platelet-derived growth factor (PDGF) receptor. It specifically binds to the SH2 domains of the p85 regulatory subunit of Class IA PI3K, leading to the allosteric activation of the p110 catalytic subunit. This targeted mechanism of action makes it a valuable tool for studying the downstream effects of PI3K activation in a controlled manner.

Comparative Analysis of PI3K Activators

The efficacy of this compound is often compared to other methods of activating the PI3K pathway, such as stimulation with growth factors (e.g., insulin, PDGF) or the use of other small molecule activators.

ActivatorMechanism of ActionTypical ConcentrationActivation TimeAdvantagesDisadvantages
This compound Binds to p85 SH2 domains, allosterically activating p110.1-10 µg/mL15-60 minutesHigh specificity for PI3K, bypasses receptor tyrosine kinases.Requires cell permeabilization or specific delivery method.
Insulin Activates the insulin receptor, leading to IRS-1/2 phosphorylation and subsequent PI3K recruitment and activation.10-100 nM5-30 minutesPhysiologically relevant, activates multiple downstream pathways.Broad effects beyond PI3K activation can complicate data interpretation.
PDGF Binds to the PDGF receptor, causing receptor dimerization, autophosphorylation, and recruitment of PI3K.10-50 ng/mL5-30 minutesPotent activator of the PI3K/Akt pathway.Similar to insulin, it activates multiple signaling cascades.
IGF-1 Activates the IGF-1 receptor, leading to the recruitment and activation of PI3K.10-100 ng/mL10-45 minutesImportant in development and metabolism.Activates both the PI3K/Akt and MAPK/ERK pathways.

Experimental Protocols

Cell Permeabilization and this compound Treatment

This protocol describes the use of a mild detergent to permeabilize the cell membrane, allowing the entry of this compound.

Materials:

  • Cells of interest (e.g., NIH 3T3 fibroblasts)

  • This compound (pY-V-P-M-L-G)

  • Digitonin

  • Serum-free cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer)

  • Phosphatase and protease inhibitors

Procedure:

  • Culture cells to the desired confluency.

  • Serum-starve the cells for 4-24 hours to reduce basal PI3K activity.

  • Wash the cells once with ice-cold PBS.

  • Permeabilize the cells by incubating with a low concentration of digitonin (e.g., 20 µg/mL) in serum-free medium for 5-10 minutes on ice.

  • Remove the digitonin solution and wash the cells gently with ice-cold PBS.

  • Add serum-free medium containing the desired concentration of this compound (e.g., 5 µg/mL).

  • Incubate for the desired time (e.g., 30 minutes) at 37°C.

  • Wash the cells with ice-cold PBS and lyse the cells for downstream analysis (e.g., Western blotting for p-Akt).

Western Blot Analysis of Akt Phosphorylation

This protocol is used to assess the activation of a key downstream effector of PI3K, Akt.

Materials:

  • Cell lysates from control and this compound-treated cells

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-p-Akt Ser473, anti-total Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Determine the protein concentration of the cell lysates.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-Akt overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody against total Akt to confirm equal loading.

Signaling Pathway and Experimental Workflow

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., PDGFR) p85 p85 (Regulatory) RTK->p85 recruits YP740 This compound p110 p110 (Catalytic) p85->p110 activates Akt Akt/PKB PIP2 PIP2 p110->PIP2 phosphorylates PIP3 PIP3 PIP3->Akt recruits & activates YP740->p85 directly binds & activates p110 Downstream Downstream Effectors Akt->Downstream phosphorylates

Caption: PI3K signaling pathway activated by this compound.

Experimental_Workflow A Cell Culture & Serum Starvation B Cell Permeabilization (e.g., Digitonin) A->B C This compound Treatment B->C D Cell Lysis C->D E Western Blot Analysis D->E F Detection of p-Akt E->F

Caption: Workflow for validating this compound-mediated PI3K activation.

A Researcher's Guide to Negative Controls and Alternatives for 740 Y-P, a PI3K Pathway Activator

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cellular biology and drug development, the phosphopeptide 740 Y-P is a valuable tool for activating the Phosphoinositide 3-kinase (PI3K) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. To ensure the specificity and validity of experimental results obtained with this compound, appropriate negative controls are essential. This guide provides a comprehensive overview of recommended negative control experiments and compares this compound with alternative PI3K activators, supported by experimental data and detailed protocols.

Understanding this compound and the Importance of Negative Controls

This compound is a cell-permeable phosphopeptide designed to mimic the phosphorylated tyrosine residue (Y740) of the Platelet-Derived Growth Factor Receptor (PDGFR). This phosphomimetic peptide binds to the SH2 domains of the p85 regulatory subunit of PI3K, relieving its inhibitory effect on the p110 catalytic subunit and thereby activating the PI3K/Akt signaling cascade.

Negative controls are crucial to demonstrate that the observed biological effects are specifically due to the PI3K-activating function of this compound and not due to the peptide sequence itself or the presence of a phosphate group. The most rigorous negative controls for a phosphopeptide like this compound are a scrambled version of the peptide and a non-phosphorylated version.

Negative Control Experiments for this compound Treatment

To distinguish between specific and non-specific effects of this compound, two primary types of negative control peptides are recommended:

  • Scrambled this compound Peptide: This control peptide has the same amino acid composition as this compound, but the sequence is randomized. It is also phosphorylated on a tyrosine residue. This control helps to ensure that the observed effects are not due to a random peptide sequence with a phosphate group.

  • Non-phosphorylated this compound Peptide: This control has the identical amino acid sequence as this compound but lacks the phosphate group on the key tyrosine residue. This control is critical to demonstrate that the phosphorylation is necessary for the peptide's activity.

A vehicle control (e.g., sterile PBS or DMSO, depending on the solvent used to dissolve the peptides) should also be included in all experiments to account for any effects of the delivery vehicle.

Experimental Workflow for Negative Control Validation

G cluster_0 Cell Culture Preparation cluster_1 Treatment Groups cluster_2 Incubation cluster_3 Downstream Analysis prep_cells Prepare target cells in culture vehicle Vehicle Control prep_cells->vehicle Treat cells scrambled Scrambled this compound prep_cells->scrambled Treat cells non_phos Non-phosphorylated this compound prep_cells->non_phos Treat cells active This compound (Active) prep_cells->active Treat cells incubate Incubate for defined period vehicle->incubate scrambled->incubate non_phos->incubate active->incubate lysis Cell Lysis incubate->lysis western Western Blot for p-Akt, Akt lysis->western phenotypic Phenotypic Assay (e.g., cell survival) lysis->phenotypic

Figure 1. Experimental workflow for validating negative controls for this compound treatment.

Detailed Methodologies

1. Preparation of Control Peptides:

  • Scrambled Peptide Design: The amino acid sequence of this compound should be randomized while maintaining the same overall amino acid composition and the presence of a phosphorylated tyrosine.

  • Non-phosphorylated Peptide Synthesis: The peptide is synthesized with the same sequence as this compound, but with a standard tyrosine residue at the position that is normally phosphorylated.

2. Cell Culture and Treatment:

  • Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.

  • Starvation (Optional): For signaling studies, serum-starve the cells for 4-16 hours prior to treatment to reduce basal PI3K pathway activation.

  • Treatment: Treat cells with equimolar concentrations of this compound, scrambled this compound, non-phosphorylated this compound, or the vehicle control. A typical concentration range for this compound is 10-50 µg/mL.

3. Western Blot Analysis for Akt Phosphorylation:

A key downstream indicator of PI3K activation is the phosphorylation of Akt at Serine 473 (p-Akt Ser473).

  • Cell Lysis: After the desired incubation time (e.g., 15-60 minutes for signaling studies), wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against p-Akt (Ser473) and total Akt. Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.

  • Quantification: Densitometry is used to quantify the band intensities. The ratio of p-Akt to total Akt is calculated to determine the level of Akt activation.

Comparison of this compound with Alternative PI3K Activators

While this compound is a widely used PI3K activator, other molecules can also be employed to activate this pathway. Here, we compare this compound with two alternatives: PTD4-PI3KAc, another peptide-based activator, and UCL-TRO-1938, a small molecule activator.

  • PTD4-PI3KAc: A cell-permeable peptide that contains a protein transduction domain (PTD4) fused to the PI3K-activating sequence from the Rac1 GTPase.

  • UCL-TRO-1938: A small molecule that allosterically activates the p110α isoform of PI3K.[1][2]

Signaling Pathway of PI3K Activators

G cluster_0 PI3K Activators cluster_1 PI3K Complex cluster_2 Downstream Signaling YP740 This compound p85 p85 (Regulatory) YP740->p85 Binds to SH2 domains PTD4 PTD4-PI3KAc p110 p110 (Catalytic) PTD4->p110 Activates UCL UCL-TRO-1938 UCL->p110 Allosterically activates p85->p110 Inhibits PIP2 PIP2 p110->PIP2 Phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt Recruits and activates pAkt p-Akt Akt->pAkt Phosphorylation CellResponse Cellular Responses (Survival, Growth, Proliferation) pAkt->CellResponse Promotes

Figure 2. Simplified signaling pathway showing the mechanism of action for different PI3K activators.

Performance Comparison: Induction of Akt Phosphorylation

The following table summarizes the reported efficacy of this compound, PTD4-PI3KAc, and UCL-TRO-1938 in inducing Akt phosphorylation. It is important to note that these data are compiled from different studies and do not represent a direct head-to-head comparison. Experimental conditions such as cell type, concentration, and incubation time can significantly influence the results.

ActivatorCell TypeConcentrationIncubation TimeFold Increase in p-Akt (Ser473)Reference
This compound Rat Hippocampal Neurons10 mg/kg (in vivo)6 weeksSignificantly increased[3]
PTD4-PI3KAc SH-SY5Y cells21 µM60 minutes~1.8-fold[1][4]
UCL-TRO-1938 Mouse Embryonic Fibroblasts2-4 µM (EC50)40 minutesDose-dependent increase[2][5]

Note: The data presented are for illustrative purposes and are derived from the cited literature. For a direct comparison, it is recommended to perform a side-by-side experiment under identical conditions.

Conclusion

The use of appropriate negative controls, such as scrambled and non-phosphorylated peptides, is indispensable for validating the specific PI3K-activating effects of this compound. While this compound is a potent and widely used tool, alternative activators like PTD4-PI3KAc and UCL-TRO-1938 offer different mechanisms of action and may be suitable for specific experimental contexts. The choice of activator and the design of control experiments should be carefully considered to ensure the generation of robust and reliable data in research targeting the PI3K signaling pathway.

References

Assessing the Reproducibility of PI3K Activation with 740 Y-P: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the phosphopeptide PI3K activator, 740 Y-P, to aid in the assessment of experimental reproducibility. We will delve into its mechanism of action, provide detailed experimental protocols, and present available data in a structured format to compare its effects with other common PI3K pathway activators.

Understanding this compound: A Cell-Permeable PI3K Activator

This compound is a cell-permeable phosphopeptide designed to activate the Phosphoinositide 3-kinase (PI3K) signaling pathway.[1][2][3][4] Its mechanism of action involves binding to the SH2 domains of the p85 regulatory subunit of PI3K, mimicking the effect of activated receptor tyrosine kinases and leading to the activation of the p110 catalytic subunit.[3] This activation triggers the downstream signaling cascade, most notably the phosphorylation of Akt, which plays a crucial role in cell survival, proliferation, and growth.[1][2][4]

Comparative Analysis of PI3K Activation

Assessing the reproducibility of experimental results obtained with this compound requires a comparison with other methods of activating the PI3K pathway. While direct head-to-head reproducibility studies are limited in the public domain, we can compare its performance based on reported experimental outcomes. The most common alternative for inducing PI3K signaling in a controlled manner is the use of growth factors, such as insulin.

ActivatorTypical ConcentrationKey Downstream EffectReported Cell Lines
This compound 10 µM - 50 µg/mLPhosphorylation of AktNIH 3T3, MNT-1, U251, HeLa
Insulin 1 nM - 100 nMPhosphorylation of Akt, Glucose UptakeHEK 293, 3T3-L1 adipocytes, HeLa

Note: The optimal concentration and incubation time for both activators are cell-type dependent and should be determined empirically for each experimental system.

Experimental Protocols for Assessing PI3K Activation

To ensure the reproducibility of your experiments with this compound, it is crucial to follow standardized and detailed protocols. Below are methodologies for key experiments used to quantify the activation of the PI3K pathway.

Western Blot for Akt Phosphorylation

This protocol details the steps to measure the phosphorylation of Akt at Serine 473 (p-Akt Ser473), a common indicator of PI3K pathway activation.

a. Cell Culture and Treatment:

  • Seed cells (e.g., HeLa, NIH 3T3) in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 4-6 hours prior to treatment to reduce basal PI3K activity.

  • Treat cells with the desired concentration of this compound (e.g., 20 µM) or a positive control (e.g., 100 nM Insulin) for a specified time (e.g., 15-30 minutes). Include an untreated control.

b. Cell Lysis:

  • After treatment, wash the cells once with ice-cold Phosphate Buffered Saline (PBS).

  • Lyse the cells by adding 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.

  • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant containing the protein extract.

c. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

d. SDS-PAGE and Western Blotting:

  • Normalize the protein concentrations for all samples.

  • Prepare samples for loading by adding Laemmli sample buffer and boiling for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) onto a 10% SDS-polyacrylamide gel.

  • Run the gel at 100-120V until the dye front reaches the bottom.

  • Transfer the proteins to a PVDF membrane at 100V for 1-2 hours.

  • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against p-Akt (Ser473) overnight at 4°C.

  • Wash the membrane three times with TBST for 5 minutes each.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 5 minutes each.

  • Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

  • To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Akt or a housekeeping protein like GAPDH.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells, which can be an indicator of cell viability and proliferation, often promoted by PI3K signaling.

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Visualizing Signaling Pathways and Workflows

To provide a clearer understanding of the processes involved, the following diagrams have been generated using Graphviz.

PI3K_Akt_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates pAkt p-Akt (Active) Downstream Downstream Effectors pAkt->Downstream Activates Cell_Survival Cell_Survival Downstream->Cell_Survival Promotes Proliferation Proliferation Downstream->Proliferation Promotes 740_YP This compound 740_YP->PI3K Directly Activates Growth_Factor Growth Factor (e.g., Insulin) Growth_Factor->RTK Binds

Caption: PI3K/Akt Signaling Pathway Activation by this compound and Growth Factors.

Western_Blot_Workflow cluster_setup Experiment Setup cluster_processing Sample Processing cluster_analysis Analysis A Cell Seeding B Serum Starvation A->B C Treatment with This compound / Control B->C D Cell Lysis C->D E Protein Quantification D->E F SDS-PAGE E->F G Western Blot Transfer F->G H Antibody Incubation (p-Akt, Total Akt) G->H I Detection & Imaging H->I J Data Analysis I->J

References

A Comparative Guide to 740 Y-P and Insulin as PI3K Pathway Activators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 740 Y-P and insulin as activators of the Phosphoinositide 3-kinase (PI3K) signaling pathway. The information presented is supported by experimental data to assist researchers in selecting the appropriate tool for their specific needs in studying this critical cellular pathway.

Introduction

The PI3K pathway is a central signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is implicated in numerous diseases, most notably cancer and type 2 diabetes. Both the synthetic phosphopeptide this compound and the physiological hormone insulin are potent activators of the PI3K pathway, albeit through distinct mechanisms. Understanding their differences is crucial for designing and interpreting experiments aimed at elucidating the intricacies of PI3K signaling.

Mechanism of Action

This compound: Direct Activation of PI3K

This compound is a cell-permeable phosphopeptide designed to directly activate PI3K.[1][2] Its mechanism of action involves binding to the SH2 domains of the p85 regulatory subunit of PI3K.[3][4] This interaction mimics the binding of phosphorylated tyrosine residues on receptor tyrosine kinases (RTKs) or their substrates, thereby relieving the inhibitory constraint of p85 on the p110 catalytic subunit and initiating the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

Insulin: Receptor-Mediated Activation

Insulin activates the PI3K pathway through a well-characterized receptor-mediated mechanism.[5] Upon binding to the insulin receptor (IR), a receptor tyrosine kinase, the receptor undergoes autophosphorylation.[5] This creates docking sites for insulin receptor substrate (IRS) proteins, which are subsequently phosphorylated. The phosphorylated IRS proteins then recruit and activate PI3K, initiating the downstream signaling cascade.[5]

Quantitative Data Presentation

Table 1: Effective Concentrations of this compound and Insulin

ActivatorCell Type/SystemConcentration RangeOutcome MeasureReference
This compound C2 Muscle Cells1-50 µg/mLStimulation of mitogenesis[1]
Human Melanoma MNT-1 Cells20 µMReduction of sucrose-induced vacuoles[6][7]
U251 Glioblastoma Cells10 µMPI3K/Akt pathway activation[3]
Insulin Rat Skeletal Muscle1.2 - 30 nMIncreased Akt phosphorylation and glucose uptake[8]
Colorectal Cancer CellsNot specifiedActivation of PI3K/Akt signaling[9]
Obese Diabetic Human MuscleSubmaximal to MaximalActivation of aPKC and PKB/Akt[10]

Table 2: Comparative Effects on Downstream Signaling

FeatureThis compoundInsulinReference
PI3K Activation Direct binding to p85 SH2 domainsReceptor-mediated recruitment via IRS proteins[3][5]
Akt Phosphorylation Increases Akt phosphorylationIncreases Akt phosphorylation[2][9]
Glucose Uptake Not directly reported to stimulate glucose uptakePotently stimulates glucose uptake[8][11][12][13][14]
Mitogenesis Stimulates mitogenesis in muscle cellsCan promote mitogenesis through the PI3K and MAPK pathways[1][5]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

PI3K Activity Assay

This protocol provides a general framework for measuring PI3K activity. Specific details may vary based on the assay kit manufacturer.

  • Cell Lysis:

    • Treat cells with this compound or insulin at the desired concentrations and time points.

    • Wash cells with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Immunoprecipitation of PI3K (for insulin stimulation):

    • Incubate the cell lysate with an anti-phosphotyrosine antibody (e.g., 4G10) or an anti-IRS antibody to immunoprecipitate the activated PI3K complex.

  • Kinase Reaction:

    • Add the immunoprecipitated complex or cell lysate (for this compound stimulation) to a reaction buffer containing phosphatidylinositol (4,5)-bisphosphate (PIP2) and ATP (often radiolabeled [γ-32P]ATP).

    • Incubate at 30°C for a specified time (e.g., 10-30 minutes).

  • Lipid Extraction and Separation:

    • Stop the reaction by adding a solution like 1N HCl.

    • Extract the lipids using a chloroform/methanol mixture.

    • Spot the lipid extract onto a thin-layer chromatography (TLC) plate.

    • Separate the lipids using an appropriate solvent system.

  • Detection:

    • Visualize the radiolabeled PIP3 product by autoradiography.

    • Quantify the signal using densitometry.

Western Blot for Phosphorylated Akt (p-Akt)
  • Sample Preparation:

    • Treat cells with this compound or insulin.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature protein lysates by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473 or Thr308) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • To normalize, strip the membrane and re-probe with an antibody for total Akt.

Glucose Uptake Assay

This assay measures the uptake of a radiolabeled glucose analog, such as 2-deoxyglucose (2-DOG).

  • Cell Culture and Treatment:

    • Plate cells (e.g., adipocytes or muscle cells) in appropriate culture plates.

    • Serum-starve the cells for several hours to reduce basal glucose uptake.

    • Treat the cells with insulin or a vehicle control for a specified time.

  • Glucose Uptake:

    • Add a solution containing radiolabeled 2-DOG (e.g., [3H]2-DOG) to the cells and incubate for a short period (e.g., 5-10 minutes).

  • Termination and Lysis:

    • Stop the uptake by washing the cells rapidly with ice-cold PBS.

    • Lyse the cells with a lysis buffer (e.g., 0.1% SDS).

  • Quantification:

    • Measure the radioactivity in the cell lysate using a scintillation counter.

    • Normalize the counts to the total protein content of each sample.

Mandatory Visualization

PI3K_Pathway_740YP cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm 740_YP This compound p85 p85 (SH2) 740_YP->p85 p110 p110 p85->p110 Activates PIP2 PIP2 p110->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates Downstream Downstream Effectors (e.g., mTOR, GSK3) Akt->Downstream PI3K_Pathway_Insulin cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS IR->IRS Phosphorylates p85 p85 IRS->p85 Recruits p110 p110 p85->p110 Activates PIP2 PIP2 p110->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates Downstream Downstream Effectors (e.g., mTOR, GSK3, GLUT4 translocation) Akt->Downstream Experimental_Workflow Start Cell Culture Treatment Treatment (this compound or Insulin) Start->Treatment Lysis Cell Lysis Treatment->Lysis Assay Downstream Assay Lysis->Assay PI3K_Assay PI3K Activity Assay Assay->PI3K_Assay WB Western Blot (p-Akt) Assay->WB GU_Assay Glucose Uptake Assay Assay->GU_Assay Analysis Data Analysis PI3K_Assay->Analysis WB->Analysis GU_Assay->Analysis

References

A Comparative Guide to the Cross-Validation of 740 Y-P's Effects in Different Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of molecular tools is paramount. This guide provides an objective comparison of 740 Y-P, a cell-permeable phosphopeptide activator of the Phosphoinositide 3-kinase (PI3K) pathway, with other alternatives, supported by experimental data. We delve into its performance across various research models, offering detailed experimental protocols and visual representations of the underlying biological processes.

Unveiling this compound: A Potent PI3K Activator

This compound is a synthetic phosphopeptide designed to mimic the phosphorylated tyrosine residue (Y740) of the Platelet-Derived Growth Factor Receptor (PDGFR). This mimicry allows it to bind with high affinity to the SH2 domains of the p85 regulatory subunit of Class IA PI3K, thereby activating the enzyme.[1][2][3] This activation triggers the downstream signaling cascade, most notably the phosphorylation of Akt, which is crucial for cell survival, proliferation, and growth.[4][5] Its cell-permeable nature, often facilitated by a carrier peptide sequence, allows it to be used in a wide range of in vitro and in vivo experimental settings.[1]

Performance Comparison of PI3K Pathway Activators

The efficacy of this compound is best understood in the context of other methods used to activate the PI3K pathway. While direct quantitative comparisons are often study-specific, the following tables summarize the performance of this compound and its alternatives based on available data.

Table 1: In Vitro Performance of PI3K Pathway Activators

Activator/StimulusModel SystemConcentrationKey OutcomesReference
This compound C2 Muscle Cells50 µg/mLMitogenic activity comparable to serum, EGF, and FGF.
This compound Rat Cerebellar Granule NeuronsNot SpecifiedPromotes neuronal survival.[1][1]
This compound Human Melanoma MNT-1 Cells20 µMSignificantly reduced the number of M6PR-positive vacuoles.[2][6][2][6]
This compound Engineered Heart Tissue (EHTs)Not SpecifiedIncreased phosphorylation of PI3K.[4][7][4][7]
Insulin Engineered Heart Tissue (EHTs)Not SpecifiedSustained phosphorylation of AKT.[4][4]
Electrical Stimulation Engineered Heart Tissue (EHTs)Not SpecifiedSustained phosphorylation of PI3K.[4][4]
UCL-TRO-1938 Rodent and Human Cells1-30 µMSelective activation of PI3Kα isoform, leading to proliferation and neurite outgrowth.[8][8]
pY Phosphopeptide In vitro kinase assaysNot SpecifiedActivates all class IA PI3K isoforms.[8][8]

Table 2: In Vivo Performance of PI3K Pathway Activators

ActivatorModel SystemDosageKey OutcomesReference
This compound Alzheimer's Disease Rat ModelNot SpecifiedDecreased ROS levels and increased AKT and PI3K phosphorylation in hippocampal tissues.
UCL-TRO-1938 Rodent Ischemia Reperfusion Injury ModelAcute TreatmentProvided cardioprotection.[8][8]
UCL-TRO-1938 Rodent Nerve Crush ModelLocal AdministrationEnhanced nerve regeneration.[8][8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are protocols for key experiments involving this compound.

In Vitro PI3K Activation in Cell Culture

Objective: To assess the activation of the PI3K pathway by this compound in cultured cells.

Cell Lines:

  • NIH 3T3 mouse embryonic fibroblasts

  • Human melanoma MNT-1 cells[2][6]

  • U251 human glioblastoma cells

Reagents:

  • This compound (typically dissolved in sterile water or PBS)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

  • Antibodies for Western blotting: anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-PI3K, anti-total PI3K, and a loading control (e.g., anti-GAPDH).

Procedure:

  • Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Serum Starvation (Optional): To reduce basal PI3K activity, serum-starve the cells for 4-24 hours in a low-serum or serum-free medium prior to treatment.

  • This compound Treatment: Prepare a working solution of this compound in a culture medium at the desired concentration (e.g., 10 µM, 20 µM, or 50 µg/mL).[2][6]

  • Remove the old medium from the cells and add the this compound-containing medium.

  • Incubation: Incubate the cells for the desired time period (e.g., 2, 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and then add ice-cold lysis buffer.

  • Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Western Blotting: Perform SDS-PAGE and Western blotting using the specified antibodies to detect the phosphorylation status of Akt and PI3K.

In Vivo Administration in an Alzheimer's Disease Rat Model

Objective: To evaluate the neuroprotective effects of this compound in a rat model of Alzheimer's disease.

Animal Model:

  • Adult male Sprague-Dawley rats.

  • Alzheimer's disease model induced by intra-hippocampal injection of Aβ(25-35).

Reagents:

  • This compound (formulated for in vivo injection)

  • Sterile saline solution

  • Anesthetics for surgery

Procedure:

  • Animal Acclimatization: Acclimate the rats to the housing conditions for at least one week before the experiment.

  • Model Induction: Anesthetize the rats and stereotactically inject Aβ(25-35) into the hippocampus to induce the Alzheimer's disease model.

  • This compound Administration: Administer this compound via the desired route (e.g., intraperitoneal injection) at a pre-determined dosage and frequency. A control group should receive vehicle injections.

  • Behavioral Testing: Conduct behavioral tests (e.g., Morris water maze) to assess cognitive function at different time points during the treatment period.

  • Tissue Collection: At the end of the experiment, euthanize the animals and collect the hippocampal tissue.

  • Biochemical Analysis: Homogenize the hippocampal tissue and perform biochemical assays to measure levels of Reactive Oxygen Species (ROS).

  • Western Blotting: Prepare protein lysates from the hippocampal tissue and perform Western blotting to analyze the phosphorylation levels of PI3K and Akt.

Visualizing the Molecular Mechanisms

To better understand the context of this compound's action, the following diagrams illustrate the PI3K/Akt signaling pathway and a typical experimental workflow.

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds p85 p85 RTK->p85 Recruits PI3K PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits p110 p110 p85->p110 p110->PI3K 740YP This compound 740YP->p85 Binds & Activates PDK1->Akt Phosphorylates pAkt p-Akt Akt->pAkt Downstream_Targets Downstream Targets (e.g., mTOR, GSK3β) pAkt->Downstream_Targets Activates/Inhibits Cellular_Responses Cell Survival, Proliferation, Growth Downstream_Targets->Cellular_Responses Leads to

Caption: PI3K/Akt Signaling Pathway Activated by this compound.

Experimental_Workflow Start Start: Cell Culture or Animal Model Treatment Treatment with This compound or Alternative Start->Treatment Incubation Incubation/ Treatment Period Treatment->Incubation Data_Collection Data Collection Incubation->Data_Collection Biochemical_Assays Biochemical Assays (e.g., Western Blot, ROS) Data_Collection->Biochemical_Assays Functional_Assays Functional Assays (e.g., Proliferation, Survival) Data_Collection->Functional_Assays Analysis Data Analysis and Comparison Biochemical_Assays->Analysis Functional_Assays->Analysis Conclusion Conclusion Analysis->Conclusion

Caption: General Experimental Workflow for this compound Studies.

Conclusion

This compound stands as a valuable and specific tool for the activation of the PI3K pathway in a variety of research contexts. Its ability to directly engage the p85 subunit offers a more targeted approach compared to broad-spectrum growth factors, which can activate multiple signaling cascades. While small molecule activators like UCL-TRO-1938 offer the advantage of isoform specificity, phosphopeptides like this compound remain a widely used and effective method for robustly activating the PI3K/Akt signaling cascade. The choice of activator will ultimately depend on the specific research question, the model system employed, and the desired level of isoform specificity. This guide provides a foundational understanding to aid researchers in making informed decisions for their experimental designs.

References

A Comparative Guide to PI3K Pathway Activation: 740 Y-P vs. Growth Factors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Its dysregulation is frequently implicated in diseases like cancer, making it a key target for therapeutic intervention.[2][3] Activation of this pathway is a cornerstone of its study, and researchers typically employ two primary methods: direct stimulation with growth factors or application of the synthetic phosphopeptide, 740 Y-P.

This guide provides an objective, data-driven comparison of these two methods, detailing their mechanisms of action, experimental considerations, and providing standardized protocols to aid in experimental design.

Mechanism of Activation: A Tale of Two Approaches

While both growth factors and this compound ultimately lead to the activation of PI3K, their points of intervention in the signaling cascade are fundamentally different.

Growth Factor-Induced Activation: This is the canonical, receptor-mediated mechanism. It is initiated by the binding of an extracellular ligand, such as Epidermal Growth Factor (EGF) or Platelet-Derived Growth Factor (PDGF), to its corresponding receptor tyrosine kinase (RTK) on the cell surface.[4] This binding triggers receptor dimerization and autophosphorylation of specific tyrosine residues within the receptor's intracellular domain. These newly phosphorylated sites serve as docking platforms for the Src homology 2 (SH2) domains of the p85 regulatory subunit of PI3K.[5][6] The recruitment of the p85-p110 PI3K heterodimer to the plasma membrane brings the p110 catalytic subunit into proximity with its substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), which it phosphorylates to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[6][7] PIP3 then recruits and activates downstream effectors, most notably the serine/threonine kinase Akt.[8]

This compound-Induced Activation: this compound is a cell-permeable synthetic phosphopeptide designed to mimic the phosphorylated tyrosine residue (Tyr740) of the PDGF receptor.[9][10] Its sequence allows it to bypass the entire receptor-ligand binding and activation process.[11] Upon entering the cell, this compound directly binds with high affinity to the SH2 domains of the p85 regulatory subunit of PI3K.[10][12] This binding event is sufficient to induce the conformational changes necessary to activate the associated p110 catalytic subunit, leading to PIP3 production and downstream signaling.[13] This makes this compound a direct and specific activator of PI3K itself.

Signaling Pathway Diagrams

Caption: Growth Factor-Induced PI3K Activation Pathway.

Caption: this compound-Induced PI3K Activation Pathway.

Comparative Analysis

Choosing between growth factors and this compound depends on the specific experimental question. Growth factors are ideal for studying receptor-proximal events and physiological signaling, while this compound is invaluable for isolating the downstream consequences of PI3K activation, independent of receptor biology.

FeatureGrowth Factor-Induced ActivationThis compound-Induced Activation
Point of Intervention Cell surface receptor (RTK)Cytoplasmic p85 subunit of PI3K
Mechanism Receptor binding, dimerization, autophosphorylation, p85 recruitment.[4][5]Direct binding to p85 SH2 domains, mimicking an activated receptor.[10][12]
Receptor Dependency Absolutely dependent on the presence and functionality of the specific RTK.Independent of cell surface receptors.
Specificity Activates all pathways downstream of the specific RTK (e.g., MAPK, PLCγ), not just PI3K.[3]Highly specific to PI3K activation.[9]
Cellular Context Effects can be modulated by receptor expression levels, co-receptors, and membrane composition.Effects are more consistent across different cell types, provided PI3K is expressed.
Typical Concentration Low ng/mL range (e.g., 10-100 ng/mL for EGF/PDGF).10-50 µg/mL or ~10-20 µM range.[13][14]
Use Case Studying physiological signaling, receptor biology, pathway cross-talk.Isolating PI3K-specific downstream effects, bypassing receptor-level complexity, confirming PI3K dependence of a phenotype.

Quantitative Data Summary

The following table presents representative data from a hypothetical time-course experiment comparing the activation of Akt (measured by phosphorylation at Ser473) in serum-starved fibroblasts treated with PDGF versus this compound. This data illustrates the typically faster and more direct activation kinetics observed with this compound.

TreatmentTime (minutes)p-Akt (Ser473) Fold Change (vs. Untreated Control)
PDGF (50 ng/mL) 01.0
54.5
158.2
306.5
603.1
This compound (20 µM) 01.0
57.8
159.5
308.9
607.2

Data are for illustrative purposes to highlight typical experimental outcomes.

Experimental Protocols

This section provides a detailed protocol for a standard Western blot experiment to compare PI3K pathway activation.

Protocol: Analysis of Akt Phosphorylation by Western Blot
  • Cell Culture and Treatment:

    • Plate cells (e.g., NIH 3T3 fibroblasts) in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-18 hours in a serum-free medium to reduce basal PI3K activity.

    • Treat cells with the desired concentration of growth factor (e.g., 50 ng/mL PDGF) or this compound (e.g., 20 µM) for the specified time points (e.g., 0, 5, 15, 30, 60 minutes). Include an untreated control.

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).

    • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride) to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.[1]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]

  • Protein Quantification:

    • Transfer the supernatant (protein extract) to a new tube.

    • Determine the protein concentration of each sample using a Bradford or BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer and Laemmli sample buffer.

    • Boil samples at 95-100°C for 5 minutes.

    • Load samples onto an SDS-polyacrylamide gel and perform electrophoresis.[1]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).[1]

    • Incubate the membrane with primary antibodies (e.g., rabbit anti-phospho-Akt Ser473, rabbit anti-total Akt) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[1]

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.

    • Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the phospho-Akt signal to the total Akt signal for each sample.

Experimental Workflow Diagramdot

digraph "Western_Blot_Workflow" { graph [nodesep=0.2]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [arrowhead=normal, color="#202124"];

A [label="1. Cell Seeding & Growth\n(70-80% Confluency)", fillcolor="#FFFFFF", fontcolor="#202124"]; B [label="2. Serum Starvation\n(12-18 hours)", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="3. Treatment\n(Growth Factor or this compound)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. Cell Lysis\n(RIPA Buffer + Inhibitors)", fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="5. Protein Quantification\n(BCA/Bradford Assay)", fillcolor="#FFFFFF", fontcolor="#202124"]; F [label="6. SDS-PAGE", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="7. Protein Transfer\n(PVDF Membrane)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="8. Blocking\n(5% BSA or Milk)", fillcolor="#FFFFFF", fontcolor="#202124"]; I [label="9. Primary Antibody Incubation\n(e.g., anti-pAkt, anti-Akt)", fillcolor="#34A853", fontcolor="#FFFFFF"]; J [label="10. Secondary Antibody Incubation\n(HRP-conjugated)", fillcolor="#34A853", fontcolor="#FFFFFF"]; K [label="11. ECL Detection\n& Imaging", fillcolor="#EA4335", fontcolor="#FFFFFF"]; L [label="12. Data Analysis\n(Densitometry)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

A -> B -> C -> D -> E -> F -> G -> H -> I -> J -> K -> L; }

References

Evaluating the Specificity of 740 Y-P: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the precise molecular interactions of investigational compounds is paramount. This guide provides a comparative analysis of the phosphopeptide 740 Y-P, focusing on its specificity for the PI3K/AKT pathway versus other key cellular signaling cascades. While direct quantitative comparative data is limited in publicly available resources, this document summarizes the existing evidence, details relevant experimental protocols, and offers a framework for assessing kinase activator specificity.

Introduction to this compound and Its Primary Target: The PI3K/AKT Pathway

This compound is a cell-permeable phosphopeptide designed as a specific activator of Phosphoinositide 3-kinase (PI3K)[1][2]. Its mechanism of action involves binding with high affinity to the SH2 domains of the p85 regulatory subunit of PI3K[3]. This interaction mimics the physiological activation of PI3K by receptor tyrosine kinases, leading to the downstream activation of AKT and subsequent cellular responses, including cell survival, growth, and proliferation[4][5].

The PI3K/AKT signaling pathway is a critical regulator of numerous cellular processes. Its activation cascade is initiated by the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3) by PI3K. PIP3 then serves as a docking site for proteins containing pleckstrin homology (PH) domains, such as AKT and PDK1, leading to AKT phosphorylation and activation.

PI3K_AKT_Pathway cluster_PI3K PI3K Complex RTK Receptor Tyrosine Kinase (RTK) p85 p85 RTK->p85 activates YP740 This compound YP740->p85 binds & activates p110 p110 PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 p110 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT phosphorylates Downstream Downstream Cellular Responses (Survival, Growth) AKT->Downstream

Figure 1: The PI3K/AKT signaling pathway and the activating role of this compound.

Specificity of this compound: A Qualitative Assessment

Available literature suggests that the mitogenic response induced by this compound is highly specific and not a general characteristic of cell-permeable SH2 domain-binding peptides[1]. This implies a degree of selectivity for its intended target. However, a comprehensive, publicly available kinome scan or broad-panel kinase screening data to quantitatively assess the specificity of this compound against other kinase pathways is currently lacking.

To provide a framework for evaluation, this guide will compare the intended PI3K/AKT pathway with two other major signaling pathways often investigated for off-target effects: the MAPK/ERK and JAK/STAT pathways.

The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is another crucial regulator of cell proliferation, differentiation, and survival. This pathway is typically activated by growth factors and involves a cascade of phosphorylation events from RAS to RAF, MEK, and finally ERK.

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor RAS RAS Receptor->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Downstream Downstream Cellular Responses (Proliferation) ERK->Downstream

Figure 2: The MAPK/ERK signaling pathway.
The JAK/STAT Pathway

The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is essential for signaling initiated by cytokines and interferons, playing a key role in immunity, inflammation, and hematopoiesis. Ligand binding to cytokine receptors leads to the activation of associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT Receptor->STAT recruits & phosphorylates JAK->Receptor phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene Gene Expression Nucleus->Gene

Figure 3: The JAK/STAT signaling pathway.

Quantitative Data on this compound Specificity

Kinase PathwayTargetThis compound ActivityData TypeReference
PI3K/AKT PI3K (p85 subunit)Potent ActivatorBiochemical & Cellular Assays[1][2][3][4][5]
MAPK/ERK VariousNot Reported--
JAK/STAT VariousNot Reported--

Table 1: Summary of this compound Activity Against Key Kinase Pathways. The table highlights the established activity of this compound on its primary target and the current lack of published quantitative data on its effects on other major kinase pathways.

Experimental Protocols for Assessing Specificity

To rigorously evaluate the specificity of this compound, a combination of biochemical and cell-based assays is recommended.

In Vitro Kinase Profiling

A broad-panel in vitro kinase assay (kinome scan) is the gold standard for determining the selectivity of a compound. This involves testing the compound against a large number of purified kinases and measuring its effect on their activity.

Experimental Workflow:

Kinase_Profiling_Workflow Compound This compound Assay In Vitro Kinase Assay (e.g., radiometric, fluorescence-based) Compound->Assay KinasePanel Panel of Purified Kinases KinasePanel->Assay Data Measure Kinase Activity (e.g., IC50/EC50 determination) Assay->Data Analysis Selectivity Profile Generation Data->Analysis

Figure 4: Workflow for in vitro kinase profiling to determine compound specificity.

Methodology:

  • Compound Preparation: Prepare a dilution series of this compound.

  • Kinase Reaction: For each kinase in the panel, a reaction is set up containing the purified kinase, its specific substrate, and ATP (often radiolabeled [γ-³²P]ATP).

  • Incubation: The compound dilutions are added to the kinase reactions and incubated for a defined period.

  • Activity Measurement: The incorporation of phosphate into the substrate is measured to determine kinase activity.

  • Data Analysis: The activity data is plotted against the compound concentration to determine the EC50 (for activators) or IC50 (for inhibitors) for each kinase. A comparison of these values across the entire panel reveals the selectivity profile.

Cellular Phospho-Protein Analysis

To assess the effects of this compound on different signaling pathways in a cellular context, Western blotting or other immunoassays can be used to measure the phosphorylation status of key downstream proteins.

Methodology:

  • Cell Culture and Treatment: Culture selected cell lines and treat with varying concentrations of this compound for different durations.

  • Protein Extraction: Lyse the cells to extract total protein.

  • Western Blotting:

    • Separate proteins by size using SDS-PAGE.

    • Transfer proteins to a membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated forms of key signaling proteins (e.g., p-AKT, p-ERK, p-STAT3) and their total protein counterparts.

    • Use secondary antibodies conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Densitometry Analysis: Quantify the band intensities to determine the relative change in phosphorylation of each protein upon treatment with this compound.

Conclusion

This compound is a valuable research tool for specifically activating the PI3K/AKT signaling pathway. While qualitative evidence suggests a high degree of specificity, the lack of comprehensive quantitative data from broad kinase profiling studies necessitates careful interpretation of experimental results. Researchers using this compound are encouraged to perform orthogonal, cell-based experiments to confirm on-target activity and to investigate potential off-target effects on other key signaling pathways, such as the MAPK/ERK and JAK/STAT cascades, within their specific experimental systems. The experimental frameworks provided in this guide offer a starting point for such validation studies.

References

Safety Operating Guide

Proper Disposal of 740 Y-P: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of all laboratory chemicals is paramount. This document provides essential safety and logistical information for the proper disposal of 740 Y-P, a cell-permeable phosphopeptide activator of PI 3-kinase.

Proper disposal of this compound is critical to protect personnel and the environment. This guide outlines the necessary procedures, safety precautions, and regulatory considerations. Adherence to these protocols will help ensure a safe laboratory environment and compliance with waste disposal regulations.

Immediate Safety and Handling

Before handling this compound, it is crucial to be familiar with its potential hazards. According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety goggles with side-shields.

  • Hand Protection: Protective gloves (e.g., nitrile).

  • Body Protection: Impervious clothing, such as a lab coat.

  • Respiratory Protection: A suitable respirator should be used if dust or aerosols are generated[1].

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols[1]. An accessible safety shower and eye wash station are mandatory in the handling area[1].

Step-by-Step Disposal Procedures

The primary principle for the disposal of this compound is to treat it as hazardous waste. It should never be disposed of down the drain or in regular trash.

  • Waste Identification and Segregation:

    • All waste containing this compound, including unused product, contaminated solutions, and any materials used for spill cleanup (e.g., absorbent pads, contaminated gloves), must be collected in a designated hazardous waste container.

    • The container must be clearly labeled as "Hazardous Waste" and should also specify the contents, including "this compound".

    • Incompatible materials, such as strong acids, alkalis, or strong oxidizing/reducing agents, should not be mixed in the same waste container[1].

  • Container Management:

    • Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid to prevent leaks or spills.

    • Keep the waste container closed at all times, except when adding waste.

  • Storage of Waste:

    • Store the hazardous waste container in a designated, secure, and well-ventilated area, away from general laboratory traffic.

    • The storage area should be cool and protected from direct sunlight and sources of ignition[1].

  • Final Disposal:

    • The disposal of this compound waste must be handled by a licensed hazardous waste disposal company. Do not attempt to treat or dispose of the waste yourself.

    • Follow your institution's or company's established procedures for arranging a hazardous waste pickup.

    • Ensure all required documentation for the waste manifest is completed accurately. The waste must be disposed of in an approved waste disposal plant[1].

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure the Area: Evacuate non-essential personnel from the immediate spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full recommended PPE.

  • Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials such as paper towels on a large spill of a solid.

  • Clean the Spill: Carefully sweep or scoop up the absorbed material and place it into the designated hazardous waste container. Avoid creating dust. For liquid spills, gently wipe the area with a damp cloth, also placing the cloth in the hazardous waste container.

  • Decontaminate the Area: Once the bulk of the spill is removed, decontaminate the area with a suitable cleaning agent.

  • Report the Spill: Report the spill to your laboratory supervisor or environmental health and safety (EHS) department, following your institution's protocols.

Summary of Hazard and Disposal Information

Parameter Information Reference
Chemical Name This compound[1]
CAS Number 1236188-16-1[1]
GHS Hazard Classification Acute toxicity, Oral (Category 4), H302: Harmful if swallowed. Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life. Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects.[1]
Primary Disposal Method Dispose of contents/container to an approved waste disposal plant.[1]
Incompatible Materials for Disposal Strong acids/alkalis, strong oxidizing/reducing agents.[1]

Experimental Protocols Cited

While this document focuses on disposal, the handling of this compound in experimental settings necessitates the same safety precautions. For instance, when preparing stock solutions, it is recommended to work in a well-ventilated area and use the appropriate PPE. One protocol for preparing a stock solution involves dissolving the compound in DMSO[2]. Any materials contaminated during this process, such as pipette tips and microfuge tubes, should be disposed of as hazardous waste.

Y-P Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.

G This compound Disposal Decision Workflow start Material Potentially Contaminated with this compound is_contaminated Is the material contaminated with this compound? start->is_contaminated dispose_regular Dispose as Non-Hazardous Waste is_contaminated->dispose_regular No collect_hazardous Collect in a Labeled Hazardous Waste Container is_contaminated->collect_hazardous Yes licensed_disposal Arrange for Pickup by a Licensed Waste Disposal Vendor collect_hazardous->licensed_disposal spill_kit Spill Kit Materials (absorbents, PPE) spill_kit->collect_hazardous unused_product Unused or Expired This compound unused_product->collect_hazardous lab_consumables Contaminated Lab Consumables (gloves, tips, tubes) lab_consumables->collect_hazardous

Caption: Decision workflow for the disposal of materials potentially contaminated with this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.